LY223982
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[3-(2-carboxyethyl)-4-[(E)-6-(4-methoxyphenyl)hex-5-enoxy]benzoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30O7/c1-36-26-14-10-21(11-15-26)7-4-2-3-5-18-37-27-16-12-24(19-22(27)13-17-28(31)32)29(33)23-8-6-9-25(20-23)30(34)35/h4,6-12,14-16,19-20H,2-3,5,13,17-18H2,1H3,(H,31,32)(H,34,35)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZSSLLFRVDRHL-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CCCCCOC2=C(C=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/CCCCOC2=C(C=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117423-74-2 | |
| Record name | LY 223982 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117423742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-223982 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG52JC545T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of LY223982 on Neutrophils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY223982 is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1), playing a critical role in modulating neutrophil activity. As a key inflammatory mediator, LTB4 orchestrates the recruitment and activation of neutrophils at sites of inflammation. By competitively inhibiting the binding of LTB4 to its high-affinity receptor, BLT1, on the surface of neutrophils, this compound effectively attenuates a cascade of downstream signaling events that are crucial for the initiation and amplification of the inflammatory response. This technical guide provides an in-depth exploration of the mechanism of action of this compound on neutrophils, with a focus on its impact on key signaling pathways, supported by quantitative data and detailed experimental methodologies.
Quantitative Data Summary
The inhibitory effects of this compound on various neutrophil functions have been quantified in several studies. The following tables summarize the key in vitro and in vivo efficacy data.
Table 1: In Vitro Inhibitory Activity of this compound on Human Neutrophils
| Parameter | IC50 Value | Description |
| [3H]LTB4 Binding Inhibition | 13.2 nM[1] | Concentration required to inhibit 50% of specific [3H]LTB4 binding to its receptor on human neutrophils. |
| LTB4-induced Aggregation | 100 nM[1] | Concentration required to inhibit 50% of neutrophil aggregation induced by LTB4. |
| LTB4-induced Chemotaxis | 6 µM[1] | Concentration required to inhibit 50% of neutrophil chemotaxis induced by LTB4. |
Table 2: In Vivo Efficacy of this compound
| Parameter | ED50 Value | Animal Model | Description |
| Inhibition of LTB4-induced Transient Leukopenia | 3 mg/kg[1] | Rabbit | Dose required to achieve 50% inhibition of the transient decrease in circulating white blood cells induced by LTB4. |
Mechanism of Action: LTB4 Receptor Antagonism and Downstream Signaling
This compound exerts its effects by directly competing with LTB4 for binding to the BLT1 receptor, a G-protein coupled receptor (GPCR) on the neutrophil cell surface. Activation of the BLT1 receptor by LTB4 initiates a cascade of intracellular signaling events that are fundamental to neutrophil function. By blocking this initial step, this compound effectively dampens the subsequent inflammatory responses.
The LTB4-BLT1 Signaling Axis and its Interplay with the p38 MAPK Pathway
Leukotriene B4 is a potent chemoattractant that not only directs neutrophil migration but also primes them to respond to other inflammatory stimuli. The binding of LTB4 to BLT1 triggers a signaling cascade that involves the activation of mitogen-activated protein kinases (MAPKs), including p38 MAPK[1]. The p38 MAPK pathway is a critical regulator of neutrophil chemotaxis, degranulation, and cytokine production.
The activation of p38 MAPK is essential for efficient neutrophil chemotaxis in response to various chemoattractants, including LTB4 itself. By antagonizing the BLT1 receptor, this compound is predicted to inhibit the LTB4-mediated activation of p38 MAPK, thereby contributing to its observed inhibitory effect on neutrophil migration and other inflammatory functions.
Experimental Protocols
This section provides an overview of the methodologies used to generate the quantitative data presented above.
[3H]LTB4 Receptor Binding Assay
Objective: To determine the affinity of this compound for the LTB4 receptor on human neutrophils.
Protocol:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Membrane Preparation: A crude membrane fraction is prepared from the isolated neutrophils by sonication and centrifugation.
-
Binding Assay:
-
A constant concentration of [3H]LTB4 (radiolabeled LTB4) is incubated with the neutrophil membrane preparation in a suitable buffer.
-
Increasing concentrations of unlabeled this compound are added to compete with [3H]LTB4 for binding to the BLT1 receptors.
-
Non-specific binding is determined in the presence of a large excess of unlabeled LTB4.
-
-
Separation and Quantification: The membrane-bound radioactivity is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]LTB4 (IC50) is calculated using non-linear regression analysis.
Neutrophil Aggregation Assay
Objective: To assess the inhibitory effect of this compound on LTB4-induced neutrophil aggregation.
Protocol:
-
Neutrophil Preparation: Isolated human neutrophils are resuspended in a calcium-containing buffer.
-
Aggregation Measurement:
-
Neutrophil aggregation is monitored by measuring the change in light transmission through a stirred suspension of neutrophils in an aggregometer.
-
A baseline light transmission is established.
-
Neutrophils are pre-incubated with various concentrations of this compound or vehicle control.
-
LTB4 is added to induce aggregation, and the change in light transmission is recorded over time.
-
-
Data Analysis: The maximum aggregation response is determined, and the IC50 value for this compound is calculated as the concentration that causes 50% inhibition of the LTB4-induced aggregation.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
Objective: To evaluate the effect of this compound on the directed migration of neutrophils towards an LTB4 gradient.
Protocol:
-
Chamber Setup: A two-compartment Boyden chamber is used, with the compartments separated by a microporous filter.
-
Chemoattractant: LTB4 is placed in the lower compartment of the chamber to create a chemotactic gradient.
-
Cell Migration:
-
Isolated human neutrophils, pre-incubated with various concentrations of this compound or vehicle, are placed in the upper compartment.
-
The chamber is incubated to allow neutrophils to migrate through the filter towards the LTB4 in the lower compartment.
-
-
Quantification: After incubation, the filter is removed, fixed, and stained. The number of neutrophils that have migrated to the lower side of the filter is counted under a microscope.
-
Data Analysis: The IC50 value is determined as the concentration of this compound that inhibits neutrophil migration by 50% compared to the control.
Conclusion
This compound is a highly specific and potent antagonist of the LTB4 receptor (BLT1) on human neutrophils. Its mechanism of action involves the competitive inhibition of LTB4 binding, leading to the attenuation of downstream signaling pathways, including the p38 MAPK cascade. This blockade translates into a significant reduction in key neutrophil functions such as aggregation and chemotaxis, which are central to the inflammatory response. The quantitative data and experimental protocols provided in this guide offer a comprehensive understanding of the core mechanism of this compound, highlighting its potential as a therapeutic agent for inflammatory diseases driven by neutrophil activation. Further research into the intricate details of the LTB4-p38 MAPK signaling axis will continue to refine our understanding of this compound's effects and its clinical applications.
References
The Pharmacological Profile of LY223982: A High-Affinity Antagonist of the Leukotriene B4 Receptor
For Immediate Release: November 20, 2025
This technical guide provides an in-depth analysis of the binding affinity of LY223982, a potent and selective antagonist for the Leukotriene B4 (LTB4) receptor. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's interaction with its target, detailed experimental methodologies, and a summary of the associated signaling pathways.
Executive Summary
Leukotriene B4 is a powerful lipid mediator implicated in a wide range of inflammatory diseases. Its biological effects are primarily mediated through the high-affinity G protein-coupled receptor, BLT1. This compound has emerged as a significant investigational compound due to its potent and specific inhibition of the LTB4 receptor. This guide consolidates the available quantitative data on its binding affinity, outlines the experimental procedures for its determination, and visualizes the key molecular interactions and pathways.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the LTB4 receptor has been determined through competitive radioligand binding assays. The most critical parameter, the half-maximal inhibitory concentration (IC50), quantifies the concentration of this compound required to displace 50% of a radiolabeled ligand from the receptor.
| Parameter | Value | Cell Type/Tissue | Radioligand | Reference |
| IC50 | 13.2 nM | Human Neutrophils | [3H]LTB4 | [1] |
This low nanomolar IC50 value underscores the high-affinity binding of this compound to the LTB4 receptor, making it a potent antagonist.
Experimental Protocols
The determination of the binding affinity of this compound is primarily achieved through a competitive radioligand binding assay. The following protocol is a synthesized methodology based on established practices for LTB4 receptor binding studies.
Preparation of Human Neutrophil Membranes
-
Isolation of Human Neutrophils: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., EDTA). Neutrophils are isolated using dextran sedimentation followed by density gradient centrifugation over Ficoll-Paque.
-
Cell Lysis: The isolated neutrophils are washed with a phosphate-buffered saline (PBS) solution and then subjected to hypotonic lysis to rupture the cell membranes. This is typically done in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Membrane Isolation: The cell lysate is centrifuged at a low speed to remove nuclei and intact cells. The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed with fresh buffer to remove cytosolic components and then resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose). Aliquots of the membrane preparation are stored at -80°C until use. A protein assay (e.g., BCA assay) is performed to determine the protein concentration of the membrane preparation.[2]
Competitive Radioligand Binding Assay
-
Assay Setup: The assay is performed in a 96-well plate format. Each well contains the human neutrophil membrane preparation (typically 50-120 µg of protein), a fixed concentration of the radioligand [3H]LTB4, and varying concentrations of the unlabeled competitor, this compound.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Following incubation, the mixture is rapidly filtered through a glass fiber filter using a cell harvester. This traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through. The filters are then washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification of Radioactivity: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters, which corresponds to the amount of bound [3H]LTB4, is then measured using a scintillation counter.
-
Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled LTB4) from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.[2]
Signaling Pathways and Experimental Workflow
To better visualize the molecular context of this compound's action and the experimental process, the following diagrams have been generated using Graphviz.
Caption: LTB4 Receptor Signaling Pathway.
References
The Discovery and Initial Characterization of LY223982: A Potent and Specific Leukotriene B4 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LY223982 is a potent and specific antagonist of the leukotriene B4 (LTB4) receptor, playing a crucial role in the inflammatory cascade. This technical guide provides a comprehensive overview of the discovery and initial characterization of this compound, with a focus on its mechanism of action, in vitro and in vivo activities, and the experimental methodologies used in its initial evaluation. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation, immunology, and drug development.
Mechanism of Action
This compound, chemically identified as (E)-5-(3-carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5- hexenyl)oxy)benzenepropanoic acid, exerts its pharmacological effects by acting as a specific and competitive antagonist of the high-affinity LTB4 receptor (BLT1) on the surface of neutrophils.[1] By binding to this receptor, this compound prevents the binding of the endogenous pro-inflammatory mediator LTB4, thereby inhibiting the downstream signaling pathways that lead to neutrophil activation, chemotaxis, and aggregation.[1]
Leukotriene B4 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the LTB4 signaling cascade in neutrophils and the point of intervention for this compound.
Caption: LTB4 signaling pathway and this compound's mechanism of action.
Quantitative Data Summary
The initial characterization of this compound yielded significant quantitative data demonstrating its potency and selectivity. These findings are summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Assay | Species/Cell Type | Parameter | Value | Reference |
| LTB4 Receptor Binding | Human Neutrophils | IC50 ([3H]LTB4 displacement) | 13.2 nM | [1][2][3][4] |
| Neutrophil Aggregation | Human Neutrophils | IC50 | 100 nM | [1][2] |
| Neutrophil Aggregation | Guinea Pig Neutrophils | IC50 | 74 nM | [1] |
| Neutrophil Chemotaxis | Human Neutrophils | IC50 | 6 µM | [1] |
Table 2: In Vivo Activity of this compound
| Assay | Animal Model | Parameter | Value | Reference |
| LTB4-induced Leukopenia | Rabbit | ED50 | 3 mg/kg | [1][2] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the initial characterization of this compound. It is important to note that while the full, detailed protocols from the original 1992 publication by Jackson et al. were not available, the following represents a synthesis of standard and well-established methods for these assays from the relevant time period and subsequent literature.
[3H]LTB4 Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the affinity of this compound for the LTB4 receptor on human neutrophils by measuring its ability to displace radiolabeled LTB4.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from fresh venous blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.
-
Membrane Preparation: Isolated neutrophils are resuspended in a hypotonic buffer and homogenized. The homogenate is then centrifuged at a low speed to remove nuclei and intact cells, followed by a high-speed centrifugation to pellet the cell membranes. The membrane pellet is washed and resuspended in a binding buffer.
-
Binding Reaction: A constant concentration of [3H]LTB4 is incubated with the neutrophil membrane preparation in the presence of varying concentrations of unlabeled this compound or unlabeled LTB4 (for determination of non-specific binding).
-
Incubation: The reaction mixtures are incubated at 4°C for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound [3H]LTB4, is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]LTB4 (IC50) is calculated using non-linear regression analysis.
Neutrophil Aggregation Assay
Objective: To assess the functional antagonism of this compound on LTB4-induced neutrophil aggregation.
Methodology:
-
Neutrophil Preparation: Human or guinea pig neutrophils are isolated as described above and resuspended in a buffer containing calcium and magnesium.
-
Instrumentation: A dual-channel aggregometer is used to measure changes in light transmission through the neutrophil suspension.
-
Assay Procedure:
-
Aliquots of the neutrophil suspension are placed in the aggregometer cuvettes and warmed to 37°C with constant stirring.
-
This compound or vehicle control is added to the cuvettes and pre-incubated for a short period.
-
Aggregation is initiated by the addition of a sub-maximal concentration of LTB4.
-
The change in light transmission, which is proportional to the degree of aggregation, is recorded over time.
-
-
Data Analysis: The maximum aggregation response is measured, and the concentration of this compound that causes 50% inhibition of the LTB4-induced aggregation (IC50) is determined.
Experimental Workflow: Neutrophil Aggregation Assay
The following diagram outlines the key steps in the in vitro neutrophil aggregation assay.
Caption: Workflow for the in vitro neutrophil aggregation assay.
In Vivo LTB4-induced Leukopenia Model
Objective: To evaluate the in vivo efficacy of this compound in blocking the biological effects of LTB4 in a rabbit model.
Methodology:
-
Animal Model: Male New Zealand White rabbits are used for this study.
-
Drug Administration: this compound is administered intravenously at various doses. A control group receives the vehicle.
-
LTB4 Challenge: Following the administration of this compound or vehicle, a bolus intravenous injection of LTB4 is given to induce a transient leukopenia (a rapid decrease in circulating white blood cells).
-
Blood Sampling: Blood samples are collected at multiple time points before and after the LTB4 challenge.
-
Cell Counting: Total and differential white blood cell counts are determined for each blood sample.
-
Data Analysis: The extent of LTB4-induced leukopenia is quantified, and the dose of this compound that produces a 50% inhibition of this effect (ED50) is calculated.
Conclusion
The initial characterization of this compound unequivocally established it as a potent and specific antagonist of the LTB4 receptor. Its ability to inhibit LTB4 binding and subsequent neutrophil activation, aggregation, and chemotaxis in vitro, coupled with its efficacy in a relevant in vivo model of LTB4 activity, highlighted its potential as a therapeutic agent for inflammatory diseases driven by LTB4-mediated neutrophil activation. The data and methodologies presented in this guide provide a foundational understanding of this important pharmacological tool and investigational compound.
References
The Selective BLT1 Receptor Antagonist LY223982: A Technical Guide to its Effects on LTB4-Induced Neutrophil Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene B4 (LTB4) is a potent lipid mediator that plays a crucial role in the initiation and amplification of inflammatory responses, primarily through the activation of neutrophils. The high-affinity LTB4 receptor 1 (BLT1) is a key G-protein coupled receptor (GPCR) responsible for mediating the pro-inflammatory effects of LTB4 on these leukocytes. LY223982 has been identified as a potent and specific antagonist of the BLT1 receptor, effectively inhibiting LTB4-induced neutrophil activation. This technical guide provides an in-depth overview of the effects of this compound on LTB4-mediated neutrophil functions, including detailed experimental protocols, quantitative data on its inhibitory activity, and a visualization of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers in immunology, inflammation, and drug development.
Introduction
Neutrophils are the most abundant type of white blood cell and are the first responders to sites of inflammation and infection. Their recruitment and activation are tightly regulated by a variety of chemoattractants, among which the lipid mediator leukotriene B4 (LTB4) is of particular importance. LTB4, synthesized from arachidonic acid via the 5-lipoxygenase pathway, binds to its high-affinity receptor, BLT1, on the surface of neutrophils.[1] This interaction triggers a cascade of intracellular signaling events leading to a range of cellular responses, including chemotaxis, aggregation, degranulation, and the production of reactive oxygen species (ROS).
Given the central role of the LTB4-BLT1 axis in inflammation, the development of specific antagonists for this receptor has been a key focus of drug discovery efforts aimed at treating inflammatory diseases. This compound, with the chemical name (E)-5-(3-carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5- hexenyl)oxy)benzenepropanoic acid, is a potent and selective inhibitor of LTB4 binding to its receptor on human neutrophils.[2] This guide details the inhibitory effects of this compound on various LTB4-induced neutrophil activation parameters.
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound in antagonizing LTB4-induced neutrophil responses has been quantified in various in vitro and in vivo assays. The following tables summarize the key inhibitory concentrations (IC50) and effective doses (ED50) reported in the literature.
| Parameter | Assay | Species | IC50 / ED50 | Reference |
| LTB4 Receptor Binding | Displacement of [3H]LTB4 | Human | 13.2 nM | [2] |
| Neutrophil Aggregation | LTB4-induced aggregation | Human | 100 nM | [2] |
| Neutrophil Aggregation | LTB4-induced aggregation | Guinea Pig | 74 nM | [2] |
| Neutrophil Chemotaxis | LTB4-induced chemotaxis | Human | 6 µM | [2] |
| In Vivo Leukopenia | LTB4-induced transient leukopenia | Rabbit | 3 mg/kg | [2] |
Table 1: In Vitro and In Vivo Potency of this compound
LTB4-Induced Neutrophil Signaling and Inhibition by this compound
The binding of LTB4 to the BLT1 receptor on neutrophils initiates a signaling cascade that is characteristic of Gαi-protein coupled receptors. This pathway ultimately leads to the reorganization of the actin cytoskeleton, cellular polarization, and directed migration. This compound exerts its inhibitory effects by competitively blocking the initial step of this cascade: the binding of LTB4 to BLT1.
Caption: LTB4 signaling pathway in neutrophils and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on LTB4-induced neutrophil activation.
Isolation of Human Neutrophils from Peripheral Blood
Objective: To obtain a pure population of viable neutrophils from human whole blood.
Materials:
-
Anticoagulated (e.g., with EDTA or heparin) human whole blood
-
Density gradient medium (e.g., Ficoll-Paque™)
-
Dextran solution (e.g., 3% in saline)
-
Red Blood Cell (RBC) Lysis Buffer (e.g., 0.83% NH4Cl)
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺/Mg²⁺
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Trypan blue solution
-
Centrifuge
-
Hemocytometer or automated cell counter
Procedure:
-
Dilute the anticoagulated whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of density gradient medium in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the granulocyte/erythrocyte pellet at the bottom of the tube.
-
Resuspend the pellet in a solution of 3% dextran in saline to sediment the erythrocytes. Allow the erythrocytes to sediment by gravity for 20-30 minutes.
-
Collect the leukocyte-rich supernatant.
-
Centrifuge the supernatant at 250 x g for 10 minutes.
-
To remove any remaining erythrocytes, resuspend the cell pellet in RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Stop the lysis by adding an excess of HBSS and centrifuge at 250 x g for 5 minutes.
-
Wash the neutrophil pellet twice with HBSS.
-
Resuspend the final neutrophil pellet in the desired experimental buffer (e.g., HBSS with 0.1% BSA).
-
Determine cell viability and concentration using trypan blue exclusion and a hemocytometer. Purity should be >95%.
References
Understanding the LTB4 Signaling Pathway Using LY223982: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene B4 (LTB4) is a potent lipid mediator central to the inflammatory cascade, primarily acting through its high-affinity receptor, BLT1. The LTB4/BLT1 signaling axis is a key driver of leukocyte chemotaxis and activation, making it a critical target for therapeutic intervention in a host of inflammatory diseases. This technical guide provides a comprehensive overview of the LTB4 signaling pathway and the utility of LY223982, a selective BLT1 antagonist, as a tool to investigate this pathway. This document details the mechanism of action of this compound, presents its pharmacological data in structured tables, and offers detailed protocols for key in vitro and in vivo experimental assays. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the core concepts.
Introduction: The LTB4 Signaling Pathway
Leukotriene B4 is an eicosanoid derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism. It plays a pivotal role in the initiation and amplification of inflammatory responses.[1] LTB4 exerts its biological effects through two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[2][3][4]
-
BLT1 Receptor: Primarily expressed on the surface of hematopoietic cells, including neutrophils, eosinophils, macrophages, and effector T cells.[2][5] It binds LTB4 with high affinity and is considered the principal mediator of LTB4-induced inflammatory responses.[2][3]
-
BLT2 Receptor: More ubiquitously expressed and binds LTB4 with lower affinity. It can also be activated by other eicosanoids.[2][3]
Upon binding of LTB4 to the BLT1 receptor on leukocytes, a cascade of intracellular signaling events is initiated, leading to a range of cellular responses crucial for inflammation.
This compound: A Selective BLT1 Receptor Antagonist
This compound is a potent and specific antagonist of the BLT1 receptor.[6] Its chemical name is (E)-5-(3-carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid. By competitively inhibiting the binding of LTB4 to BLT1, this compound effectively blocks the downstream signaling cascade, thereby attenuating LTB4-induced cellular responses. This makes this compound an invaluable pharmacological tool for elucidating the role of the LTB4/BLT1 axis in various physiological and pathological processes.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Species/Cell Type | IC50 Value | Reference |
| [3H]LTB4 Receptor Binding | Human Neutrophils | 13.2 nM | [6] |
| LTB4-induced Neutrophil Aggregation | Guinea Pig Neutrophils | 74 nM | [6] |
| LTB4-induced Neutrophil Aggregation | Human Neutrophils | 100 nM | [6] |
| LTB4-induced Neutrophil Chemotaxis | Human Neutrophils | 6 µM | [6] |
Table 2: In Vivo Activity of this compound
| Assay | Animal Model | ED50 Value | Reference |
| Inhibition of LTB4-induced Leukopenia | Rabbit | 3 mg/kg | [6] |
The LTB4/BLT1 Signaling Cascade
Activation of the BLT1 receptor by LTB4 triggers a complex network of intracellular signaling pathways. This compound, by blocking this initial binding event, inhibits all subsequent downstream signaling.
Caption: LTB4/BLT1 signaling pathway and the inhibitory action of this compound.
Upon LTB4 binding, the BLT1 receptor activates heterotrimeric G proteins of the Gi family.[7] This leads to the dissociation of the Gα and Gβγ subunits, which in turn activate downstream effector molecules, including:
-
Phospholipase C (PLC): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[8][9]
-
Phosphoinositide 3-kinase (PI3K): Activation of the PI3K/Akt pathway is a crucial step in many cellular processes, including cell survival and proliferation.
-
Mitogen-activated protein kinase (MAPK) cascades: The ERK, JNK, and p38 MAPK pathways are activated downstream of BLT1 and are involved in regulating gene expression and cellular responses.[7][10]
-
Nuclear factor-kappa B (NF-κB): A key transcription factor that controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7]
These signaling events culminate in characteristic neutrophil responses, including:
-
Calcium Mobilization: A rapid increase in intracellular calcium is a hallmark of neutrophil activation.[8][9][11]
-
Actin Polymerization: Reorganization of the actin cytoskeleton is essential for cell polarization and migration.[11]
-
Chemotaxis: Directed migration of neutrophils towards the source of LTB4.
-
Degranulation: Release of proteolytic enzymes and other inflammatory mediators from intracellular granules.
-
Reactive Oxygen Species (ROS) Production: The "respiratory burst" that generates microbicidal ROS.
This compound, by preventing the initial LTB4-BLT1 interaction, effectively abrogates all of these downstream signaling events and cellular responses.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the LTB4/BLT1 signaling pathway and the effects of inhibitors like this compound.
[3H]-LTB4 Radioligand Binding Assay
This assay is used to determine the binding affinity of compounds to the LTB4 receptor.
Caption: Workflow for a [3H]-LTB4 radioligand binding assay.
Materials:
-
Human neutrophils isolated from peripheral blood
-
[3H]-Leukotriene B4 (specific activity ~200 Ci/mmol)
-
This compound or other test compounds
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM CaCl2)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Neutrophil Membrane Preparation:
-
Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.
-
Resuspend the neutrophil pellet in hypotonic lysis buffer and homogenize.
-
Centrifuge the homogenate at a low speed to remove nuclei and unbroken cells.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.
-
Wash the membrane pellet with binding buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Neutrophil membrane preparation
-
[3H]-LTB4 at a final concentration near its Kd (typically 0.5-1 nM)
-
Varying concentrations of this compound or other unlabeled competitor
-
Binding buffer to a final volume of 250 µL
-
-
For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of unlabeled LTB4 (e.g., 1 µM).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific [3H]-LTB4 binding) using non-linear regression analysis.
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of neutrophils to migrate towards a chemoattractant.[12][13]
Caption: Workflow for a neutrophil chemotaxis assay using a Boyden chamber.
Materials:
-
Human neutrophils
-
Boyden chamber apparatus with microporous membranes (3-5 µm pore size)
-
LTB4
-
This compound or other test compounds
-
Chemotaxis buffer (e.g., HBSS with 0.1% BSA)
-
Methanol for fixing
-
Giemsa or Diff-Quik stain
-
Microscope
Procedure:
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh peripheral blood.
-
Resuspend the neutrophils in chemotaxis buffer at a concentration of 1-2 x 10^6 cells/mL.
-
-
Assay Setup:
-
Fill the lower wells of the Boyden chamber with chemotaxis buffer containing LTB4 at a concentration known to induce maximal chemotaxis (e.g., 10 nM).
-
For inhibition experiments, pre-incubate the neutrophils with varying concentrations of this compound before adding them to the upper chamber, or add this compound to both the upper and lower chambers.
-
Place the microporous membrane over the lower wells.
-
Carefully add the neutrophil suspension to the upper wells of the chamber.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
-
Cell Staining and Counting:
-
After incubation, remove the membrane and wipe the upper surface to remove non-migrated cells.
-
Fix the membrane in methanol and stain with Giemsa or Diff-Quik.
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields for each well.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field.
-
For inhibition experiments, plot the percentage of inhibition of chemotaxis against the concentration of this compound and determine the IC50 value.
-
Pharmacokinetics of this compound
Understanding the pharmacokinetic profile of a compound is crucial for its development as a therapeutic agent. While specific preclinical pharmacokinetic data for this compound is not extensively published in the public domain, a typical preclinical assessment would involve determining the following parameters in various animal species (e.g., mouse, rat, dog, monkey).[14][15][16][17]
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F | Bioavailability (for non-intravenous routes) |
These parameters are determined by administering this compound to animals via different routes (e.g., intravenous, oral) and collecting blood samples at various time points to measure the drug concentration.
Clinical Development of this compound
A search of publicly available clinical trial databases did not yield information on clinical trials specifically investigating this compound. The development of BLT1 antagonists for inflammatory diseases remains an active area of research.
Conclusion
The LTB4/BLT1 signaling pathway is a critical mediator of inflammatory responses, particularly in the recruitment and activation of neutrophils. This compound, as a potent and selective BLT1 antagonist, serves as an indispensable tool for dissecting the intricacies of this pathway. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the role of LTB4 in health and disease and to evaluate the therapeutic potential of targeting this important inflammatory axis. The continued exploration of compounds like this compound holds promise for the development of novel anti-inflammatory therapies.
References
- 1. Neutrophil recruitment depends on platelet-derived leukotriene B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BLT1 and BLT2: the leukotriene B(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two distinct leukotriene B4 receptors, BLT1 and BLT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The leukotriene B4 lipid chemoattractant receptor BLT1 defines antigen-primed T cells in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukotriene B4 enhances the activity of nuclear factor-kappaB pathway through BLT1 and BLT2 receptors in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Calcium mobilization, actin polymerization and right-angle light scatter responses to leukotriene B4, 12(R)- and 12(S)-hydroxyeicosatetraenoic acid in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. criver.com [criver.com]
- 14. Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical pharmacokinetics, interspecies scaling, and tissue distribution of humanized monoclonal anti-IL-13 antibodies with different IL-13 neutralization mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical pharmacokinetics and interspecies scaling of a novel vitronectin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Evidence for the Anti-Inflammatory Effects of LY223982: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo anti-inflammatory properties of LY223982, a potent and specific antagonist of the leukotriene B4 (LTB4) receptor. The following sections detail the quantitative data from preclinical studies, comprehensive experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects by specifically inhibiting the binding of leukotriene B4 (LTB4) to its receptor on neutrophils.[1] LTB4 is a powerful chemoattractant for neutrophils and a key mediator in inflammatory responses.[2][3][4] By blocking the LTB4 receptor, this compound effectively curtails LTB4-induced neutrophil activation, a critical step in the inflammatory cascade.[1][5] This targeted action prevents the recruitment and infiltration of neutrophils into inflamed tissues, thereby reducing the downstream inflammatory response and oxidative stress.[6]
Quantitative In Vivo Efficacy Data
The in vivo anti-inflammatory efficacy of this compound has been demonstrated in various animal models. The following tables summarize the key quantitative findings.
Table 1: In Vivo Inhibition of LTB4-Induced Leukopenia in Rabbits
| Parameter | Value | Animal Model |
| ED50 | 3 mg/kg | Rabbit |
| ED50 represents the dose required to achieve 50% of the maximum inhibitory effect on LTB4-induced transient leukopenia.[1] |
Table 2: In Vitro Potency of this compound
| Parameter | Species | IC50 |
| Inhibition of LTB4-induced neutrophil aggregation | Guinea Pig | 74 nM |
| Inhibition of LTB4-induced neutrophil aggregation | Human | 100 nM |
| Inhibition of LTB4-induced chemotaxis | Human | 6 µM |
| Displacement of [3H]LTB4 from receptors | Human | 13.2 nM |
| IC50 represents the concentration of this compound required to inhibit 50% of the specified response.[1] |
Experimental Protocols
This section details the methodologies employed in the key in vivo experiments cited in this guide.
LTB4-Induced Transient Leukopenia in Rabbits
-
Animal Model: Male New Zealand White rabbits.
-
Procedure:
-
A baseline white blood cell count is established for each animal.
-
This compound is administered intravenously at varying doses.
-
Following drug administration, leukotriene B4 (LTB4) is injected intravenously to induce transient leukopenia.
-
Blood samples are collected at timed intervals post-LTB4 injection to monitor white blood cell counts.
-
The extent of leukopenia is quantified and compared between treated and control groups to determine the inhibitory effect of this compound.
-
-
Endpoint: The effective dose producing 50% inhibition (ED50) of the LTB4-induced leukopenic response is calculated.[1]
Neutrophil Aggregation Assay
-
Cell Source: Neutrophils are isolated from either guinea pig peritoneal exudates or human venous blood.
-
Procedure:
-
Isolated neutrophils are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Neutrophil aggregation is induced by the addition of LTB4.
-
The change in light transmission through the neutrophil suspension, which correlates with the degree of aggregation, is monitored over time using an aggregometer.
-
-
Endpoint: The concentration of this compound that inhibits 50% of the LTB4-induced aggregation (IC50) is determined.[1]
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflow of the in vivo experiments.
Caption: Mechanism of action of this compound in inhibiting LTB4-mediated neutrophil activation.
Caption: Experimental workflow for the LTB4-induced transient leukopenia model in rabbits.
Conclusion
The available in vivo data strongly support the anti-inflammatory effects of this compound, which are mediated through the specific antagonism of the LTB4 receptor. Its demonstrated potency in inhibiting neutrophil activation in preclinical models highlights its potential as a therapeutic agent for inflammatory diseases where LTB4 plays a significant pathological role. Further investigation in a wider range of in vivo inflammation models would be beneficial to fully elucidate its therapeutic potential.
References
- 1. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound [pubmed.ncbi.nlm.nih.gov]
- 2. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotriene B4 Receptors Are Necessary for the Stimulation of NLRP3 Inflammasome and IL-1β Synthesis in Neutrophil-Dominant Asthmatic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of leukotriene B4 synthesis protects against early brain injury possibly via reducing the neutrophil-generated inflammatory response and oxidative stress after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
LY223982: A Comprehensive Technical Guide to a Potent Leukotriene B4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of LY223982, a potent and specific antagonist of the Leukotriene B4 (LTB4) receptor. This document details its core physicochemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols for its characterization.
Core Properties of this compound
This compound is a well-characterized small molecule inhibitor of the high-affinity LTB4 receptor, BLT1.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 117423-74-2 | [3] |
| Molecular Weight | 502.56 g/mol | [3] |
| Molecular Formula | C30H30O7 |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively inhibiting the binding of Leukotriene B4 (LTB4) to its high-affinity G protein-coupled receptor, BLT1.[1][2] LTB4 is a potent lipid mediator involved in inflammatory responses, acting as a powerful chemoattractant for neutrophils and other leukocytes.
Upon binding of LTB4 to the BLT1 receptor, a conformational change occurs, leading to the activation of intracellular signaling cascades. These pathways are crucial for mediating the pro-inflammatory effects of LTB4. The primary signaling cascades initiated by BLT1 activation include:
-
Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The LTB4-BLT1 axis can also activate the MAPK cascade, including ERK, which is involved in cell proliferation and survival.
-
NF-κB Signaling: Activation of the BLT1 receptor can lead to the activation of the transcription factor NF-κB, a key regulator of pro-inflammatory gene expression.
By blocking the binding of LTB4 to BLT1, this compound effectively inhibits these downstream signaling events, thereby attenuating the inflammatory response.
Quantitative Pharmacological Data
The inhibitory potency of this compound has been quantified in various in vitro and in vivo assays.
| Assay | Species | Parameter | Value | Reference |
| [3H]LTB4 Receptor Binding | Human Neutrophils | IC50 | 13.2 nM | [1][3] |
| LTB4-induced Neutrophil Aggregation | Human | IC50 | 100 nM | [1][3] |
| LTB4-induced Neutrophil Aggregation | Guinea Pig | IC50 | 74 nM | [1] |
| LTB4-induced Leukopenia | Rabbit | ED50 | 3 mg/kg | [1][3] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the LTB4 receptor.
Materials:
-
Human neutrophil membrane preparation
-
[3H]LTB4 (radioligand)
-
This compound (test compound)
-
Unlabeled LTB4 (for non-specific binding determination)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add assay buffer, human neutrophil membrane preparation, and either this compound, unlabeled LTB4 (for non-specific binding), or buffer (for total binding).
-
Add [3H]LTB4 to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) with gentle agitation to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.
References
- 1. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of antagonist and agonist binding to the leukotriene B4 receptor intact human polymorphonuclear neutrophils (PMN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Utilizing LY223982 in a Neutrophil Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil migration is a fundamental process in the innate immune response, playing a critical role in host defense against pathogens. However, dysregulated neutrophil trafficking can contribute to the pathogenesis of various inflammatory diseases. Leukotriene B4 (LTB4) is a potent lipid chemoattractant that mediates neutrophil recruitment to sites of inflammation by binding to its high-affinity receptor, BLT1. LY223982 is a selective and potent antagonist of the LTB4 receptor, making it a valuable tool for studying the role of the LTB4/BLT1 signaling axis in neutrophil biology and for evaluating its therapeutic potential in inflammatory conditions.[1]
These application notes provide a detailed protocol for utilizing this compound in a neutrophil migration assay to assess its inhibitory effects on LTB4-induced chemotaxis.
Mechanism of Action of this compound
This compound functions as a competitive antagonist at the BLT1 receptor, preventing the binding of LTB4 and subsequent downstream signaling events that lead to neutrophil activation and migration. The binding of LTB4 to BLT1, a G-protein coupled receptor, typically initiates a cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), culminating in cytoskeletal rearrangements and directed cell movement. By blocking the initial binding of LTB4, this compound effectively inhibits this entire signaling pathway.
References
Application Notes and Protocols for LY223982 in In Vivo Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY223982 is a potent and specific antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1.[1] LTB4 is a powerful lipid chemoattractant and pro-inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. It plays a crucial role in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation.[1] By blocking the LTB4 receptor, this compound effectively inhibits the downstream signaling pathways that lead to neutrophil chemotaxis, degranulation, and production of reactive oxygen species, thereby mitigating the inflammatory response. These application notes provide a comprehensive overview of the proposed use of this compound in murine models of inflammation, including recommended dosage considerations, administration protocols, and methods for assessing efficacy.
Mechanism of Action: LTB4-BLT1 Signaling Pathway
Leukotriene B4 is a key mediator in orchestrating the inflammatory cascade, primarily through its interaction with the G protein-coupled receptor BLT1 on the surface of immune cells, particularly neutrophils.
Caption: LTB4-BLT1 Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
While direct dosage data for this compound in mice is limited, the following table summarizes in vivo data for this compound in another species and provides dosage information for other LTB4 receptor antagonists in various mouse models of inflammation. This information can serve as a valuable reference for designing initial dose-finding experiments.
| Compound | Animal Model | Dosage | Administration Route | Key Findings |
| This compound | LTB4-induced leukopenia in rabbits | ED50: 3 mg/kg | Not Specified | Inhibited transient leukopenia.[1] |
| BIIL 284 | Atherosclerosis in ApoE-/- mice | 0.3-3 mg/kg daily | Oral | Dose-dependently decreased atherosclerotic lesion size. |
| U75302 | HDM/LPS-induced neutrophilic airway inflammation in mice | 50 µg/kg | Intraperitoneal | Suppressed IL-1β levels. |
| LY255283 | HDM/LPS-induced neutrophilic airway inflammation in mice | 10 mg/kg | Intraperitoneal | Suppressed IL-1β levels. |
| CP-105,696 | Atherosclerosis in LDLr-/- and apoE-/- mice | 30 mg/kg daily | Oral | Reduced monocytic foam cells and lesion progression. |
Experimental Protocols
Below are detailed protocols for two common mouse models of inflammation where an LTB4 receptor antagonist like this compound could be evaluated.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model
This model is characterized by a robust influx of neutrophils into the lungs, making it suitable for evaluating the efficacy of LTB4 antagonists.
Experimental Workflow:
Caption: Workflow for LPS-Induced Acute Lung Injury Model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Acclimatization: House mice for at least one week under standard conditions before the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle control, this compound low dose, this compound high dose).
-
Treatment:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection or oral gavage). A starting dose range of 1-10 mg/kg could be explored based on data from similar compounds.
-
-
Induction of ALI:
-
One hour after treatment, anesthetize the mice.
-
Intratracheally instill LPS (e.g., 2.5 mg/kg) dissolved in sterile PBS.
-
-
Monitoring and Sample Collection:
-
Monitor the mice for signs of distress.
-
At a predetermined time point (e.g., 24 or 48 hours post-LPS), euthanize the mice.
-
Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis.
-
Harvest lung tissue for histological examination and myeloperoxidase (MPO) activity assay.
-
Assessment of Inflammation:
-
BALF Cell Count: Perform total and differential cell counts to quantify neutrophil infiltration.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BALF using ELISA.
-
Histopathology: Prepare lung tissue sections and stain with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
MPO Assay: Quantify myeloperoxidase activity in lung homogenates as a measure of neutrophil accumulation.
Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used model for rheumatoid arthritis, characterized by chronic joint inflammation and cartilage destruction, where neutrophils play a significant role.
Experimental Workflow:
Caption: Workflow for Collagen-Induced Arthritis Model.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle
Procedure:
-
Primary Immunization (Day 0):
-
Emulsify type II collagen with CFA.
-
Administer the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Emulsify type II collagen with IFA.
-
Administer the booster injection.
-
-
Monitoring and Treatment:
-
Begin monitoring for signs of arthritis (paw swelling and redness) around day 24.
-
Once clinical signs appear, randomize arthritic mice into treatment groups.
-
Administer this compound or vehicle daily. A starting oral dose of 3-30 mg/kg/day could be investigated.
-
-
Assessment of Arthritis:
-
Clinical Scoring: Score the severity of arthritis in each paw daily or every other day based on a standardized scale (e.g., 0-4).
-
Histopathology: At the end of the study (e.g., day 42), euthanize the mice and collect hind paws. Decalcify, section, and stain with H&E and Safranin O to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Serum Cytokines: Collect blood at termination and measure serum levels of inflammatory cytokines.
-
Conclusion
This compound holds promise as a therapeutic agent for inflammatory diseases due to its specific antagonism of the LTB4 receptor BLT1. While direct dosage information for mouse models is currently unavailable, the provided protocols and data from related compounds offer a solid foundation for researchers to design and execute in vivo studies. Careful dose-ranging experiments are essential to determine the optimal therapeutic window for this compound in specific murine models of inflammation.
References
Application Notes and Protocols: Preparation of LY223982 Stock Solution for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a detailed protocol for the preparation of a stock solution of LY223982, a potent and specific inhibitor of the leukotriene B4 (LTB4) receptor, for in vitro cell culture experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₃₀H₃₀O₇ | [1][2] |
| Molecular Weight | 502.6 g/mol | [2] |
| Appearance | Crystalline solid / Solid powder | [1][2] |
| Purity | ≥95% | [2] |
| IC₅₀ | 13.2 nM (against [³H]LTB4 binding to LTB4 receptor) | [1][3][4] |
| Solubility in DMSO | 20 mg/mL to 100 mg/mL (assistance with ultrasound may be required) | [1][2][4] |
| Solubility in DMF | 30 mg/mL | [2] |
| Solubility in Ethanol | 0.1 mg/mL | [2] |
| Storage (Powder) | Dry, dark at -20°C for up to 3 years | [1][4] |
| Storage (Stock Solution) | Aliquoted at -20°C for 1 month or -80°C for 6 months | [5][6] |
Signaling Pathway of this compound
This compound acts as an antagonist to the Leukotriene B4 receptor 1 (BLT1), a G-protein coupled receptor (GPCR). By blocking this receptor, it inhibits downstream signaling pathways activated by LTB4, a potent lipid mediator of inflammation involved in neutrophil activation and chemotaxis.
Caption: LTB4 receptor signaling and inhibition by this compound.
Experimental Protocols
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
3.1. Materials
-
This compound powder (CAS: 117423-74-2)
-
Anhydrous/sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
3.2. Stock Solution Preparation Workflow
The following diagram outlines the workflow for reconstituting this compound.
Caption: Workflow for preparing this compound stock solution.
3.3. Step-by-Step Reconstitution Protocol
This procedure is for preparing a 10 mM stock solution. Adjust calculations accordingly for different desired concentrations.
-
Preparation: Before starting, allow the this compound powder vial to equilibrate to room temperature for at least 15-20 minutes to prevent condensation. Ensure all materials are sterile.
-
Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.026 mg.
-
Calculation: Molecular Weight (502.6 g/mol ) x Molarity (0.010 mol/L) x Volume (0.001 L) = 0.005026 g or 5.026 mg.
-
-
Solvent Addition: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.
-
For 5.026 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
-
Dissolution: Tightly cap the vial and vortex thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for a few minutes to aid dissolution.[1][4] Gentle warming to 37°C can also be applied if necessary.[6] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes.[6] The volume of the aliquots should be based on the typical working concentrations used in your experiments.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6] Label each aliquot clearly with the compound name, concentration, and date of preparation.
3.4. Preparation of Working Solution for Cell Culture
When ready to use, thaw a single aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration directly in the cell culture medium.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1% v/v) as it can be toxic to cells at higher concentrations. Always prepare a vehicle control (medium with the same final concentration of DMSO) to run alongside your experiment. For instance, if your final experimental concentration of this compound is 100 nM, you would perform a 1:100,000 dilution of the 10 mM stock solution into your culture medium. This results in a final DMSO concentration of 0.001%, which is well below the toxic threshold for most cell lines.
References
- 1. xcessbio.com [xcessbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
Application Notes and Protocols for LY223982 in a Boyden Chamber Chemotaxis Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing LY223982, a potent and specific antagonist of the leukotriene B4 (LTB4) receptor, in a Boyden chamber chemotaxis assay to evaluate its inhibitory effects on neutrophil migration.
Introduction
Leukotriene B4 (LTB4) is a powerful lipid chemoattractant that plays a crucial role in the recruitment of neutrophils to sites of inflammation.[1][2][3] It binds to the high-affinity LTB4 receptor (BLT1) on the surface of neutrophils, triggering a signaling cascade that leads to actin polymerization, cell polarization, and directed cell movement, a process known as chemotaxis.[4][5] this compound is a selective antagonist of the LTB4 receptor, effectively inhibiting the binding of LTB4 and subsequent downstream signaling.[1][5] This makes it a valuable tool for studying the role of the LTB4 pathway in neutrophil-mediated inflammatory responses.
The Boyden chamber assay is a widely used method to study chemotaxis in vitro.[6][7][8] It consists of a chamber with two compartments separated by a microporous membrane.[6][8] Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The migration of cells through the pores of the membrane towards the chemoattractant can then be quantified.
This document provides a comprehensive protocol for assessing the inhibitory effect of this compound on LTB4-induced neutrophil chemotaxis using a Boyden chamber assay.
Data Presentation
The following table summarizes the quantitative data for this compound's inhibitory activity on neutrophil functions induced by LTB4.
| Parameter | Cell Type | Chemoattractant | This compound Concentration (IC50) | Reference |
| Chemotaxis Inhibition | Human Neutrophils | LTB4 | 6 µM | [1] |
| Aggregation Inhibition | Human Neutrophils | LTB4 | 100 nM | [1] |
| LTB4 Receptor Binding | Human Neutrophils | [3H]LTB4 | 13.2 nM | [1] |
| Inhibition of LTB4-induced responses | Human Neutrophils | LTB4 | 74 nM | [1] |
Note: IC50 values can vary depending on experimental conditions.
Signaling Pathway
The following diagram illustrates the signaling pathway of LTB4-induced neutrophil chemotaxis and the point of inhibition by this compound.
Caption: LTB4 signaling pathway and inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Human neutrophils (isolated from fresh peripheral blood)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Ficoll-Paque PLUS
-
Dextran T-500
-
This compound (and appropriate solvent, e.g., DMSO)
-
Leukotriene B4 (LTB4)
-
Boyden chamber (e.g., 96-well format) with polycarbonate membranes (3-5 µm pore size for neutrophils)
-
Cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
-
Standard laboratory equipment (pipettes, centrifuges, incubators, etc.)
Experimental Workflow
The diagram below outlines the major steps of the Boyden chamber chemotaxis assay.
Caption: Boyden chamber chemotaxis assay workflow.
Detailed Methodology
1. Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation of erythrocytes.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Wash the neutrophil pellet with sterile PBS and resuspend in assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Assess cell viability (e.g., using Trypan Blue exclusion) and adjust the cell concentration to 1 x 10^6 cells/mL.
2. Preparation of Reagents:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
This compound Working Solutions: Prepare serial dilutions of this compound in the assay medium to achieve the desired final concentrations for the experiment. It is advisable to test a range of concentrations (e.g., 0.1 µM to 10 µM) to determine the IC50.
-
LTB4 Chemoattractant Solution: Prepare a solution of LTB4 in the assay medium at a concentration known to induce a robust chemotactic response (e.g., 10 nM).
3. Boyden Chamber Assay Procedure:
-
Add the LTB4 chemoattractant solution to the lower wells of the Boyden chamber.
-
For control wells, add only the assay medium to the lower chamber.
-
Add the different dilutions of this compound to the lower chambers along with the LTB4 solution. Alternatively, pre-incubate the neutrophils with this compound before adding them to the upper chamber.
-
Carefully place the microporous membrane between the upper and lower chambers.
-
Add the neutrophil suspension (1 x 10^5 cells in 100 µL) to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes. The optimal incubation time may need to be determined empirically.
4. Quantification of Chemotaxis:
-
After incubation, carefully remove the upper chamber.
-
Gently remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
The number of migrated cells in the lower chamber can be quantified using various methods. A common and efficient method is to measure ATP levels, which are proportional to the number of viable cells.[9]
-
To do this, add a cell lysis/ATP detection reagent (e.g., CellTiter-Glo®) to the lower wells.
-
Measure the luminescence using a plate reader.
5. Data Analysis:
-
Calculate the percentage of chemotaxis inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Luminescence with Inhibitor - Luminescence of Negative Control) / (Luminescence of Positive Control - Luminescence of Negative Control)] x 100
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the chemotactic response).
Troubleshooting
-
Low Chemotaxis:
-
Check the viability and purity of the isolated neutrophils.
-
Optimize the concentration of the chemoattractant (LTB4).
-
Ensure the correct pore size of the membrane is being used for neutrophils (typically 3-5 µm).[10]
-
Optimize the incubation time.
-
-
High Background Migration:
-
Ensure the cells are not overly activated during the isolation process.
-
Wash the cells thoroughly to remove any residual stimulants.
-
-
Inconsistent Results:
-
Ensure accurate and consistent pipetting.
-
Maintain consistent incubation times and conditions.
-
Use neutrophils from the same donor for a given experiment to minimize donor-to-donor variability.
-
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate its inhibitory effects on neutrophil chemotaxis in a Boyden chamber assay, providing valuable insights into the role of the LTB4 pathway in inflammation.
References
- 1. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of leukotriene B4-induced neutrophil migration through different cellular barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the human neutrophil 5-lipoxygenase by leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. criver.com [criver.com]
- 10. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
Application of LY223982 in the Study of Neutrophil Swarming
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil swarming is a coordinated, multicellular behavior critical for an effective innate immune response to infection and tissue injury. This complex process involves the rapid and massive accumulation of neutrophils at a target site, driven by a cascade of intercellular signaling molecules. A key mediator in this process is the potent lipid chemoattractant, leukotriene B4 (LTB4). LTB4, produced by early-responding neutrophils, acts as a powerful "call-to-arms," amplifying the recruitment of additional neutrophils to form a swarm. Understanding the molecular mechanisms governing neutrophil swarming is crucial for developing novel therapeutic strategies for a range of inflammatory diseases.
LY223982 is a potent and specific antagonist of the high-affinity LTB4 receptor, BLT1. By blocking the binding of LTB4 to its receptor, this compound effectively inhibits LTB4-induced neutrophil activation, aggregation, and chemotaxis, all of which are fundamental components of the swarming phenomenon.[1][2] This makes this compound an invaluable pharmacological tool for elucidating the precise role of the LTB4 signaling axis in the initiation, propagation, and resolution of neutrophil swarms.
Mechanism of Action
This compound, with the chemical name (E)-5-(3-carboxybenzoyl)-2-((6-(4-methoxyphenyl)-5-hexenyl)oxy)benzenepropanoic acid, is a non-leukotriene antagonist that competitively inhibits the binding of LTB4 to its cell surface receptor, BLT1.[1] This receptor is a G protein-coupled receptor (GPCR) that, upon activation by LTB4, triggers a cascade of intracellular signaling events. These events ultimately lead to neutrophil polarization, directed migration (chemotaxis), and the release of pro-inflammatory mediators, thereby perpetuating the swarming response. By occupying the LTB4 binding site on BLT1, this compound prevents these downstream signaling events, effectively dampening the pro-inflammatory feedback loop that drives neutrophil accumulation.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in inhibiting various LTB4-mediated neutrophil functions relevant to swarming.
Table 1: In Vitro Inhibitory Activity of this compound on Human Neutrophil Functions
| Parameter | IC50 Value | Target/Stimulus | Species | Reference |
| [3H]LTB4 Receptor Binding | 13.2 nM | LTB4 | Human | [1] |
| LTB4-induced Aggregation | 100 nM | LTB4 | Human | [1] |
| LTB4-induced Chemotaxis | 6 µM | LTB4 | Human | [1] |
| fMLP-induced Chemotaxis | >135-fold higher than LTB4 IC50 | fMLP | Human | [1] |
| Platelet-Activating Factor-induced effects | >135-fold higher than LTB4 IC50 | PAF | Human | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | ED50 Value | Effect | Species | Reference |
| LTB4-induced Transient Leukopenia | 3 mg/kg | Inhibition | Rabbit | [1] |
| fMLP-induced Transient Leukopenia | No effect | - | Rabbit | [1] |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Swarming Assay using a Microfluidic Device
This protocol describes a method to study the effect of this compound on neutrophil swarming in a controlled microfluidic environment.
Materials:
-
Human neutrophils isolated from fresh peripheral blood
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
This compound (stock solution in DMSO)
-
Zymosan particles (or other chemoattractant)
-
Microfluidic device designed for chemotaxis/swarming assays
-
Inverted microscope with live-cell imaging capabilities
-
Image analysis software
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the isolated neutrophils in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Preparation of this compound: Prepare working solutions of this compound in RPMI 1640 by diluting the stock solution. A typical concentration range to test is 10 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Pre-treatment of Neutrophils: Incubate the isolated neutrophils with the desired concentrations of this compound or vehicle control for 30 minutes at 37°C in a 5% CO2 incubator.
-
Assay Setup:
-
Prepare the microfluidic device according to the manufacturer's instructions.
-
Load the chemoattractant (e.g., zymosan particles) into the designated chamber of the device to create a stable chemoattractant gradient.
-
Introduce the pre-treated neutrophils into the main channel of the device.
-
-
Live-Cell Imaging:
-
Place the microfluidic device on the stage of an inverted microscope equipped with a live-cell imaging system.
-
Acquire time-lapse images of neutrophil migration and aggregation towards the chemoattractant source over a period of 2-4 hours. Capture images at regular intervals (e.g., every 30-60 seconds).
-
-
Data Analysis:
-
Use image analysis software to quantify various parameters of neutrophil swarming, such as:
-
Number of neutrophils recruited to the swarm.
-
Swarm size and density.
-
Neutrophil migration velocity and chemotactic index.
-
-
Compare the results from this compound-treated groups with the vehicle control to determine the inhibitory effect of the compound on neutrophil swarming.
-
Protocol 2: In Vivo Murine Model of Neutrophil Swarming
This protocol outlines a method to investigate the impact of this compound on neutrophil swarming in a live animal model using intravital microscopy.
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
This compound
-
Sterile saline
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical tools for cremaster muscle preparation
-
Intravital microscopy setup with a fluorescent light source and appropriate filters
-
Fluorescently labeled antibodies against neutrophils (e.g., anti-Ly6G) or transgenic mice with fluorescent neutrophils.
-
Injury-inducing agent (e.g., laser-induced thermal injury)
Procedure:
-
Animal Preparation and Treatment:
-
Administer this compound (e.g., 3 mg/kg) or vehicle (sterile saline) to the mice via intraperitoneal or intravenous injection 30-60 minutes prior to the experiment.
-
-
Surgical Preparation:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Surgically prepare the cremaster muscle for intravital microscopy. This involves exteriorizing the muscle and pinning it onto a custom-made stage for observation.
-
-
Induction of Neutrophil Swarming:
-
Induce a localized injury to the cremaster muscle using a focused laser beam to trigger an inflammatory response and subsequent neutrophil swarming.
-
-
Intravital Imaging:
-
Position the prepared cremaster muscle under the objective of the intravital microscope.
-
If not using transgenic mice, intravenously inject a fluorescently labeled anti-Ly6G antibody to visualize neutrophils.
-
Record time-lapse videos of neutrophil recruitment and swarm formation at the site of injury for 1-2 hours.
-
-
Data Analysis:
-
Analyze the recorded videos to quantify the number of neutrophils accumulating at the injury site, the size of the swarm, and the dynamics of swarm formation.
-
Compare the data from this compound-treated mice with the vehicle-treated control group to assess the in vivo efficacy of the compound in inhibiting neutrophil swarming.
-
Visualizations
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
Caption: In vitro neutrophil swarming experimental workflow.
Conclusion
This compound serves as a critical research tool for dissecting the contribution of the LTB4/BLT1 signaling axis to neutrophil swarming. Its high potency and specificity allow for the targeted inhibition of this pathway, enabling researchers to investigate the downstream consequences on neutrophil behavior in both in vitro and in vivo settings. The provided protocols and data offer a foundation for designing and interpreting experiments aimed at understanding the intricate process of neutrophil swarming and for the potential development of novel anti-inflammatory therapies.
References
Application Notes and Protocols for In Vitro Neutrophil Aggregation Assay Using LY223982
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophil aggregation is a critical process in the inflammatory response, contributing to the localization of immune cells at sites of injury or infection. However, excessive neutrophil aggregation can lead to tissue damage and is implicated in various inflammatory diseases. Leukotriene B4 (LTB4) is a potent lipid mediator that induces neutrophil chemotaxis and aggregation by binding to its high-affinity receptor, BLT1. Consequently, antagonists of the LTB4 receptor are of significant interest for the development of anti-inflammatory therapeutics.
LY223982 is a potent and specific antagonist of the LTB4 receptor on human neutrophils.[1] These application notes provide a detailed protocol for an in vitro neutrophil aggregation assay to evaluate the inhibitory activity of this compound and other potential LTB4 receptor antagonists.
Data Presentation
Table 1: Inhibitory Activity of this compound on Neutrophil Aggregation
| Species | Agonist | This compound IC₅₀ (nM) | Reference |
| Human | LTB4 | 100 | [1] |
| Guinea Pig | LTB4 | 74 | [1] |
Table 2: Comparative Inhibitory Activity of this compound
| Species | Agonist | This compound IC₅₀ (nM) | Comparator Agonist | Comparator IC₅₀ (nM) | Fold Difference | Reference |
| Guinea Pig | LTB4 | 74 | fMLP | >10,000 | >135 | [1] |
| Guinea Pig | LTB4 | 74 | PAF | >10,000 | >135 | [1] |
Table 3: Receptor Binding Affinity of this compound
| Ligand | Receptor | This compound IC₅₀ (nM) | Reference |
| [³H]LTB4 | LTB4 Receptor (Human Neutrophils) | 13.2 | [1] |
Signaling Pathway
Leukotriene B4 (LTB4) binding to its G-protein coupled receptor, BLT1, on the surface of neutrophils initiates a signaling cascade that culminates in cellular activation, including chemotaxis and aggregation. This process is crucial for the recruitment of neutrophils to inflammatory sites. The binding of LTB4 to BLT1 activates downstream signaling pathways, leading to the activation of β2 integrins, which are essential for cell-cell adhesion and aggregation. This compound acts as a competitive antagonist at the BLT1 receptor, thereby inhibiting the actions of LTB4 and preventing the downstream signaling required for neutrophil aggregation.
LTB4 signaling pathway leading to neutrophil aggregation and its inhibition by this compound.
Experimental Protocols
Isolation of Human Neutrophils
This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.
Materials:
-
Whole blood collected in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Density gradient medium (e.g., Ficoll-Paque™, Polymorphprep™).
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free.
-
Red Blood Cell (RBC) Lysis Buffer.
-
Phosphate Buffered Saline (PBS).
-
Trypan blue solution.
-
Centrifuge.
-
Pipettes and sterile centrifuge tubes.
Procedure:
-
Bring all reagents to room temperature.
-
Carefully layer 5.0 mL of whole blood over 5.0 mL of the density gradient medium in a 15 mL centrifuge tube. Avoid mixing the blood and the medium.
-
Centrifuge at 500 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers containing plasma and mononuclear cells.
-
Collect the neutrophil-rich layer and transfer it to a new 15 mL centrifuge tube.
-
Wash the cells by adding 10 mL of HBSS (Ca²⁺/Mg²⁺-free) and centrifuge at 350 x g for 10 minutes.
-
To remove contaminating red blood cells, resuspend the cell pellet in 2 mL of RBC Lysis Buffer and incubate for 5-10 minutes at room temperature.
-
Stop the lysis by adding 10 mL of HBSS and centrifuge at 250 x g for 5 minutes.
-
Repeat the wash step once more with HBSS.
-
Resuspend the final neutrophil pellet in an appropriate buffer for the aggregation assay (e.g., HBSS with Ca²⁺ and Mg²⁺).
-
Determine cell count and viability using a hemocytometer and trypan blue exclusion. Purity should be >95%.
In Vitro Neutrophil Aggregation Assay
This assay measures the aggregation of isolated neutrophils in response to an agonist (LTB4) and the inhibitory effect of a test compound (this compound). Aggregation is typically measured by changes in light transmission using a platelet aggregometer.
Materials:
-
Isolated human neutrophils (resuspended in HBSS with Ca²⁺ and Mg²⁺ at a concentration of 2 x 10⁶ cells/mL).
-
Leukotriene B4 (LTB4) stock solution (e.g., in ethanol).
-
This compound stock solution (e.g., in DMSO).
-
Platelet aggregometer with cuvettes and stir bars.
-
37°C water bath or heating block for the aggregometer.
Procedure:
-
Pre-warm the aggregometer to 37°C.
-
Aliquot 450 µL of the neutrophil suspension into the aggregometer cuvettes containing a stir bar. Allow the cells to equilibrate for 5-10 minutes at 37°C with stirring.
-
To test the inhibitory effect of this compound, add the desired concentration of the compound (or vehicle control) to the neutrophil suspension and incubate for 5-10 minutes.
-
Establish a baseline light transmission for each cuvette.
-
Initiate aggregation by adding a sub-maximal concentration of LTB4 (typically 1-100 nM, to be determined empirically) to the cuvette.
-
Record the change in light transmission over time (typically for 5-10 minutes). An increase in light transmission corresponds to an increase in neutrophil aggregation.
-
The percentage of aggregation is calculated relative to a control (vehicle-treated) sample. The inhibitory effect of this compound is determined by comparing the aggregation in the presence and absence of the compound.
Experimental Workflow
The following diagram outlines the major steps involved in the in vitro neutrophil aggregation assay.
Workflow for the in vitro neutrophil aggregation assay with this compound.
Conclusion
This document provides a comprehensive guide for performing an in vitro neutrophil aggregation assay to evaluate the inhibitory potential of this compound. The provided protocols and diagrams are intended to assist researchers in the fields of immunology, pharmacology, and drug development in studying the mechanisms of neutrophil aggregation and identifying novel anti-inflammatory agents. The specificity of this compound for the LTB4 receptor makes it a valuable tool for investigating the role of the LTB4 pathway in neutrophil-mediated inflammation.
References
Determining the IC50 of LY223982 for LTB4-Induced Calcium Flux: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for determining the half-maximal inhibitory concentration (IC50) of LY223982, a potent and specific antagonist of the Leukotriene B4 (LTB4) receptor. The protocol outlines a robust in vitro cell-based assay to measure the inhibition of LTB4-induced intracellular calcium flux. This application note is intended to guide researchers in pharmacology, immunology, and drug discovery in the characterization of LTB4 receptor antagonists.
Introduction
Leukotriene B4 (LTB4) is a powerful lipid mediator involved in a wide range of inflammatory responses. It exerts its effects by binding to high-affinity G protein-coupled receptors, primarily BLT1 and BLT2, on the surface of various immune cells, including neutrophils and monocytes.[1][2] Activation of these receptors triggers a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium stores, resulting in a transient increase in cytosolic calcium concentration.[1][2] This calcium flux is a critical event that initiates downstream cellular responses such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.
This compound has been identified as a specific and potent antagonist of the LTB4 receptor.[3][4] It competitively inhibits the binding of LTB4 to its receptors, thereby blocking the downstream signaling events.[4] The IC50 value for the inhibition of LTB4-induced calcium flux is a key parameter for quantifying the potency of this compound and other potential LTB4 receptor antagonists. This application note provides a comprehensive protocol for determining this value using a fluorescent calcium indicator-based assay.
Signaling Pathway of LTB4-Induced Calcium Flux
The binding of LTB4 to its G protein-coupled receptor (GPCR) initiates a well-defined signaling cascade. The activated receptor facilitates the exchange of GDP for GTP on the Gα subunit of the associated heterotrimeric G protein. The activated Gα subunit, in turn, activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored calcium ions into the cytosol. This rapid increase in intracellular calcium concentration can be measured using fluorescent calcium indicators. This compound acts by blocking the initial binding of LTB4 to its receptor, thus preventing the entire downstream signaling cascade.
Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for high-throughput screening, and utilizes the fluorescent calcium indicator Fluo-4 AM.
Materials and Reagents
-
Cells: Human neutrophils or a cell line endogenously or recombinantly expressing the human LTB4 receptor (e.g., human peripheral blood mononuclear cells (PBMCs)).
-
This compound: Prepare a stock solution in DMSO.
-
Leukotriene B4 (LTB4): Prepare a stock solution in ethanol or DMSO.
-
Fluo-4 AM: Calcium-sensitive fluorescent dye.
-
Pluronic F-127: A non-ionic surfactant to aid in Fluo-4 AM loading.
-
Probenecid: An anion transport inhibitor to improve dye retention (optional, but recommended).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Cell Culture Medium: Appropriate for the cell type used.
-
DMSO (Dimethyl sulfoxide): For dissolving compounds.
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Experimental Workflow
Detailed Procedure
-
Cell Preparation:
-
Culture cells to the appropriate density. For adherent cells, seed them in a 96-well black, clear-bottom plate the day before the experiment to allow for attachment. For suspension cells, they can be plated on the day of the assay. The optimal cell number per well should be determined empirically but is typically in the range of 40,000 to 80,000 cells per well.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer. If using, add probenecid to a final concentration of 2.5 mM.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
After incubation, gently wash the cells twice with assay buffer to remove extracellular dye.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50, followed by a narrower range for a more precise measurement.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a no-LTB4 control.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes in the dark.
-
-
Calcium Flux Measurement:
-
Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Establish a stable baseline fluorescence reading for each well for approximately 20-30 seconds.
-
Using the plate reader's injector, add a pre-determined concentration of LTB4 to all wells simultaneously (except the no-LTB4 control). The concentration of LTB4 should be at or near its EC80 (the concentration that elicits 80% of the maximal calcium response) to ensure a robust signal for inhibition. A typical starting concentration for LTB4 is 10 nM.
-
Continue to measure the fluorescence intensity for at least 60-120 seconds after LTB4 addition to capture the peak response and the subsequent decay.
-
Data Analysis
-
Data Normalization: For each well, normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the baseline fluorescence (F0).
-
Response Calculation: Determine the peak fluorescence response for each concentration of this compound. This can be the maximum fluorescence value or the area under the curve (AUC) after LTB4 addition.
-
IC50 Determination:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Response_with_inhibitor - Response_no_LTB4) / (Response_vehicle_control - Response_no_LTB4))
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
| Compound | Target | Assay Type | Cell Type | Agonist (Concentration) | IC50 (nM) | Reference |
| This compound | LTB4 Receptor | [³H]LTB4 Binding | Human Neutrophils | [³H]LTB4 | 13.2 | [3] |
| This compound | LTB4 Receptor | Neutrophil Aggregation | Human Neutrophils | LTB4 | 100 | [3] |
| This compound | LTB4 Receptor | Calcium Flux | Human Neutrophils/PBMCs | LTB4 (~EC80) | To be determined | This Protocol |
Conclusion
This application note provides a detailed protocol for determining the IC50 of this compound for the inhibition of LTB4-induced calcium flux. By following this standardized procedure, researchers can obtain reliable and reproducible data on the potency of LTB4 receptor antagonists. This assay is a valuable tool in the preclinical characterization of novel anti-inflammatory compounds targeting the LTB4 signaling pathway.
References
- 1. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY223982 in Blocking LTB4 Signaling in Primary Human Neutrophils
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of LY223982 as a selective antagonist for the Leukotriene B4 (LTB4) receptor 1 (BLT1) in primary human neutrophils. The protocols detailed below are based on established methodologies for studying neutrophil function.
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from arachidonic acid that plays a crucial role in the inflammatory response.[1] It acts as a powerful chemoattractant for neutrophils, inducing their migration to sites of inflammation, degranulation, and production of reactive oxygen species.[2] LTB4 exerts its effects primarily through the high-affinity G protein-coupled receptor, BLT1.[1]
This compound is a potent and specific antagonist of the LTB4 receptor.[3][4] It competitively inhibits the binding of LTB4 to its receptor on human neutrophils, thereby blocking the downstream signaling cascade that leads to neutrophil activation.[3][5] This makes this compound an invaluable tool for investigating the role of LTB4 in various inflammatory processes and for the development of novel anti-inflammatory therapeutics.
Data Presentation
The inhibitory activity of this compound on various LTB4-induced neutrophil functions is summarized in the tables below.
Table 1: Inhibitory Potency of this compound on LTB4 Receptor Binding in Human Neutrophils
| Assay Type | Ligand | IC50 (nM) | Reference |
| Receptor Binding | [3H]LTB4 | 13.2 | [3][4][6][7] |
Table 2: Inhibitory Potency of this compound on LTB4-Induced Neutrophil Functions
| Neutrophil Function | Species | IC50 | Reference |
| Aggregation | Human | 100 nM | [3][4] |
| Aggregation | Guinea Pig | 74 nM | [3] |
| Chemotaxis | Human | 6 µM | [3] |
Experimental Protocols
1. Isolation of Primary Human Neutrophils
This protocol describes the isolation of neutrophils from human peripheral blood using dextran sedimentation and Ficoll-Paque density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Dextran T-500
-
Ficoll-Paque PREMIUM 1084
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
0.2% and 1.6% Saline solutions for hypotonic lysis
-
DMEM
Protocol:
-
Collect 35 mL of human venous blood into heparinized sterile tubes.
-
Perform dextran sedimentation to separate leukocyte-rich plasma from erythrocytes.[8]
-
Carefully layer the leukocyte-rich plasma over a Ficoll-Paque gradient.[8][9]
-
Centrifuge at 400 x g for 30 minutes at room temperature.
-
Aspirate the upper layers, leaving the neutrophil-pellet at the bottom.
-
To remove contaminating red blood cells, perform hypotonic lysis by resuspending the pellet in 0.2% saline for 30 seconds, followed by the addition of an equal volume of 1.6% saline to restore isotonicity.[9]
-
Wash the cells with Ca2+/Mg2+-free HBSS and centrifuge at 400 x g for 5 minutes.
-
Resuspend the purified neutrophils in DMEM or other appropriate buffer for subsequent assays.
-
Assess cell purity and viability using a hemocytometer and trypan blue exclusion. Purity should be >95%.
2. Neutrophil Chemotaxis Assay (Under-Agarose Method)
This assay measures the directional migration of neutrophils towards a chemoattractant gradient.[9]
Materials:
-
Isolated human neutrophils
-
Agarose
-
DMEM
-
Phosphate-Buffered Saline (PBS)
-
LTB4 (chemoattractant)
-
This compound
-
Methanol for fixation
-
Rachel's staining solution
-
Microscope
Protocol:
-
Prepare a 1% agarose solution in 50% PBS and 50% DMEM.
-
Pour the agarose into a petri dish and allow it to solidify.
-
Create three wells in the agarose, 2 mm apart from each other.
-
Pre-incubate isolated neutrophils with desired concentrations of this compound or vehicle (DMSO) for 20-30 minutes at 37°C.[9][10]
-
Add 10 µL of the neutrophil suspension (2.5×10^5 cells/mL) to the center well.[11]
-
Add 10 µL of LTB4 to one of the outer wells and 10 µL of buffer (negative control) to the other outer well.[11]
-
Incubate the dish in a humidified incubator at 37°C with 5% CO2 for 2 hours.[11]
-
After incubation, fix the cells with methanol for 30 minutes and stain with Rachel's staining solution.[11]
-
Measure the distance of neutrophil migration from the edge of the center well towards the LTB4-containing well under a microscope.
-
The chemotactic index can be calculated as the ratio of the distance migrated towards the chemoattractant to the distance migrated towards the negative control.[11]
3. Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to LTB4 stimulation, using a fluorescent calcium indicator like Fura-2 AM.[12]
Materials:
-
Isolated human neutrophils
-
Fura-2 AM
-
Ca2+-free Dulbecco's PBS (D-PBS)
-
LTB4
-
This compound
-
Fluorometer or fluorescence plate reader
Protocol:
-
Resuspend isolated neutrophils (10^7 cells/mL) in Ca2+-free D-PBS.
-
Load the cells with 1 µM Fura-2 AM by incubating for 30 minutes at 37°C.[12]
-
Wash the cells once with PBS to remove extracellular Fura-2 AM and resuspend in D-PBS.[12]
-
Pre-incubate the Fura-2 AM-loaded neutrophils with various concentrations of this compound or vehicle for 20-30 minutes at 37°C.
-
Measure the baseline fluorescence at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of 510 nm.
-
Add LTB4 to the cell suspension to a final concentration of 5 x 10^-10 M.[13]
-
Immediately record the changes in fluorescence over time.
-
The ratio of fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.
Visualizations
Caption: LTB4 signaling pathway in neutrophils and inhibition by this compound.
Caption: Experimental workflow for assessing this compound's effect on neutrophils.
Caption: Specificity of this compound for LTB4-induced neutrophil responses.
Application Notes
This compound serves as a highly selective tool for dissecting the contribution of the LTB4/BLT1 signaling axis in neutrophil-mediated inflammation. Its high potency in inhibiting LTB4 binding and subsequent functional responses, such as aggregation, makes it superior for in vitro studies.[3][4] However, it is important to note the higher concentration required to inhibit chemotaxis, which may be due to the complex nature of cell migration.[3]
When designing experiments, it is crucial to include appropriate controls, such as vehicle-treated cells and stimulation with other chemoattractants (e.g., fMLP, C5a) to confirm the specificity of this compound for the LTB4 pathway.[3][9] The provided protocols can be adapted for various research applications, including screening for novel anti-inflammatory compounds, investigating the role of LTB4 in disease models, and elucidating the molecular mechanisms of neutrophil activation and migration.
References
- 1. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neutrophil recruitment depends on platelet-derived leukotriene B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xcessbio.com [xcessbio.com]
- 5. Activation of the human neutrophil 5-lipoxygenase by leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interpriseusa.com [interpriseusa.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Neutrophil-derived extracellular vesicles modulate the phenotype of naïve human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. mdpi.com [mdpi.com]
- 13. Comparative effect of leukotriene B4 and leukotriene B5 on calcium mobilization in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with LY223982
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experimental studies using LY223982, a potent and selective antagonist of the Leukotriene B4 (LTB4) receptor.
Introduction
This compound is a specific inhibitor of the LTB4 receptor, which plays a crucial role in the inflammatory response, primarily by mediating the activation and recruitment of neutrophils.[1] By blocking the binding of LTB4 to its receptor, this compound can effectively attenuate LTB4-induced neutrophil activation, making it a valuable tool for studying inflammatory processes and for the potential development of anti-inflammatory therapeutics.[1]
Mechanism of Action
Leukotriene B4 is a potent lipid mediator derived from arachidonic acid that exerts its effects by binding to the high-affinity G protein-coupled receptor, BLT1, which is predominantly expressed on leukocytes, particularly neutrophils.[2] This interaction triggers a cascade of intracellular signaling events, leading to neutrophil chemotaxis, adhesion, degranulation, and the production of reactive oxygen species. This compound acts as a competitive antagonist at the BLT1 receptor, thereby inhibiting these downstream effects of LTB4.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Species | Assay | Value | Reference |
| IC50 | Human | [3H]LTB4 Binding (Neutrophils) | 13.2 nM | [1] |
| IC50 | Human | LTB4-induced Neutrophil Aggregation | 100 nM | [1] |
| IC50 | Guinea Pig | LTB4-induced Neutrophil Aggregation | 74 nM | [1] |
| ED50 | Rabbit | LTB4-induced Leukopenia | 3 mg/kg | [1][3] |
Signaling Pathway
The following diagram illustrates the LTB4 signaling pathway and the point of intervention for this compound.
Caption: LTB4 signaling pathway and antagonism by this compound.
Experimental Protocols
The following are detailed protocols for suggested in vivo studies to evaluate the efficacy of this compound in relevant disease models. These protocols are based on established models and may require optimization for specific experimental conditions.
Murine Model of Zymosan-Induced Peritonitis
This model is used to assess the effect of this compound on acute inflammation and neutrophil recruitment.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile saline)
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile phosphate-buffered saline (PBS)
-
Male C57BL/6 mice (8-10 weeks old)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final concentration in the vehicle. The final DMSO concentration should be minimal (<1%).
-
Prepare a suspension of Zymosan A in sterile PBS at a concentration of 1 mg/mL.
-
-
Animal Dosing:
-
Administer this compound or vehicle to mice via oral gavage (p.o.) or intraperitoneal (i.p.) injection at a suggested dose range of 1-30 mg/kg. Dosing should occur 30-60 minutes prior to the inflammatory challenge.
-
-
Induction of Peritonitis:
-
Inject 0.5 mL of the Zymosan A suspension (0.5 mg) intraperitoneally into each mouse.
-
-
Sample Collection and Analysis (4 hours post-Zymosan injection):
-
Euthanize mice and perform peritoneal lavage with 5 mL of ice-cold PBS containing 2 mM EDTA.
-
Collect the peritoneal fluid and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the number of neutrophils.
-
Measure the levels of cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., CXCL1, CXCL2) in the peritoneal lavage fluid using ELISA or multiplex assays.
-
Rat Model of Carrageenan-Induced Paw Edema
This is a classic model to evaluate the anti-inflammatory effects of compounds on acute local inflammation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC in sterile saline)
-
Lambda-Carrageenan
-
Sterile saline
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Pletysmometer
Protocol:
-
Animal Dosing:
-
Administer this compound or vehicle orally (p.o.) at a suggested dose range of 3-50 mg/kg, 1 hour before carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.
-
The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.
-
Murine Model of Collagen-Induced Arthritis (CIA)
This model is used to assess the therapeutic potential of this compound in a chronic autoimmune inflammatory disease.
Materials:
-
This compound
-
Vehicle
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Male DBA/1 mice (8-10 weeks old)
Protocol:
-
Induction of Arthritis:
-
On day 0, immunize mice with an emulsion of 100 µg of bovine type II collagen in CFA via intradermal injection at the base of the tail.
-
On day 21, administer a booster injection of 100 µg of bovine type II collagen in IFA.
-
-
Treatment Protocol:
-
Begin treatment with this compound (suggested dose range 10-50 mg/kg, p.o., daily) or vehicle upon the first signs of arthritis (around day 21-28).
-
-
Assessment of Arthritis:
-
Monitor mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=erythema and moderate swelling of the entire paw, 4=erythema and severe swelling of the entire paw). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Histological Analysis:
-
At the end of the study (e.g., day 42), euthanize the mice and collect the hind paws for histological analysis.
-
Assess synovial inflammation, pannus formation, and cartilage/bone erosion in H&E and Safranin O-fast green stained sections.
-
Experimental Workflow Diagram
The following diagram outlines a general workflow for an in vivo efficacy study with this compound.
Caption: General workflow for in vivo studies with this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the LTB4 pathway in various inflammatory conditions. The provided protocols offer a starting point for designing robust in vivo studies to explore its therapeutic potential. Researchers should carefully consider the specific aims of their study to select the most appropriate animal model, dosing regimen, and outcome measures.
References
Application Notes and Protocols: Flow Cytometry Analysis of Neutrophil Activation with LY223982
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are key effector cells of the innate immune system, playing a critical role in the inflammatory response. Upon activation by chemoattractants such as leukotriene B4 (LTB4), neutrophils undergo a series of coordinated events, including changes in cell surface marker expression, leading to their migration to sites of inflammation and the execution of their effector functions. The LTB4 receptor antagonist, LY223982, is a potent and specific inhibitor of LTB4-induced neutrophil activation.[1] This document provides detailed protocols for the analysis of neutrophil activation using flow cytometry, with a specific focus on the inhibitory effects of this compound.
This compound is a selective antagonist of the high-affinity leukotriene B4 receptor 1 (BLT1).[2][3][4][5][6] By blocking the binding of LTB4 to its receptor, this compound inhibits downstream signaling pathways that lead to neutrophil activation, including chemotaxis, degranulation, and upregulation of adhesion molecules.
Key Neutrophil Activation Markers for Flow Cytometry
-
CD11b (Integrin alpha M): An adhesion molecule that is upregulated on the neutrophil surface upon activation. Its increased expression is a hallmark of neutrophil activation and is crucial for adhesion to the endothelium.
-
CD62L (L-selectin): An adhesion molecule involved in the initial tethering and rolling of neutrophils on the endothelium. Upon neutrophil activation, L-selectin is rapidly shed from the cell surface. Therefore, a decrease in CD62L expression is an indicator of neutrophil activation.[7]
Quantitative Data Summary
The following tables summarize the inhibitory effects of this compound on various neutrophil functions.
Table 1: Inhibitory Potency of this compound on LTB4-Induced Neutrophil Responses [1]
| Parameter | IC50 (nM) |
| Displacement of [3H]LTB4 Binding | 13.2 |
| LTB4-Induced Aggregation | 100 |
| LTB4-Induced Chemotaxis | 6000 |
Table 2: Hypothetical Flow Cytometry Data on the Effect of this compound on Neutrophil Activation Marker Expression
The following data are representative examples of expected results from the protocols outlined below and are not derived from a specific publication.
| Treatment | % CD11b Positive Cells | CD11b MFI | % CD62L Low Cells |
| Unstimulated | 5% | 500 | 2% |
| LTB4 (10 nM) | 85% | 5000 | 90% |
| LTB4 (10 nM) + this compound (100 nM) | 20% | 1500 | 15% |
| This compound (100 nM) alone | 6% | 550 | 3% |
MFI: Mean Fluorescence Intensity
Signaling Pathway
Caption: LTB4-BLT1 signaling cascade and its inhibition by this compound.
Experimental Workflow
Caption: Workflow for assessing neutrophil activation with this compound.
Experimental Protocols
Protocol 1: Isolation of Human Neutrophils from Peripheral Blood
This protocol describes the isolation of neutrophils from human peripheral blood using density gradient centrifugation.
Materials:
-
Human whole blood collected in EDTA or heparin tubes
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Dextran T-500 solution (3% in 0.9% NaCl)
-
Ficoll-Paque™ PLUS or Percoll™
-
Red Blood Cell (RBC) Lysis Buffer (e.g., ACK lysis buffer)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Mix an equal volume of diluted blood with 3% Dextran solution.
-
Allow erythrocytes to sediment by gravity for 20-30 minutes at room temperature.
-
Carefully collect the leukocyte-rich plasma (upper layer) and transfer to a new 50 mL tube.
-
Centrifuge the leukocyte-rich plasma at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
Gently resuspend the cell pellet in 5 mL of PBS.
-
Carefully layer the cell suspension onto 10 mL of Ficoll-Paque™ or a discontinuous Percoll™ gradient in a 50 mL tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, you will observe distinct layers. The neutrophil layer is typically found below the mononuclear cell layer and above the erythrocyte pellet.
-
Carefully aspirate and discard the upper layers (plasma, mononuclear cells).
-
Collect the neutrophil layer and transfer to a new 50 mL tube.
-
Wash the neutrophils by adding 40 mL of PBS and centrifuging at 300 x g for 5 minutes.
-
To remove any remaining red blood cells, perform RBC lysis by resuspending the pellet in 5 mL of RBC Lysis Buffer for 5 minutes at room temperature.
-
Stop the lysis by adding 45 mL of PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the purified neutrophils in HBSS with 0.1% FBS.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Purity should be >95% as assessed by morphology on a stained cytospin preparation.
Protocol 2: Flow Cytometry Analysis of Neutrophil Activation
This protocol details the procedure for stimulating isolated neutrophils with LTB4 in the presence or absence of this compound and subsequent staining for flow cytometric analysis.
Materials:
-
Isolated human neutrophils (from Protocol 1)
-
Assay Buffer (e.g., HBSS with 0.1% BSA)
-
Leukotriene B4 (LTB4) stock solution
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
Fluorochrome-conjugated monoclonal antibodies:
-
Anti-human CD11b (e.g., Clone ICRF44)
-
Anti-human CD62L (e.g., Clone DREG-56)
-
Isotype control antibodies
-
-
FACS tubes or 96-well plate
-
Flow Cytometer
Procedure:
-
Resuspend the isolated neutrophils in Assay Buffer to a final concentration of 1 x 10⁶ cells/mL.
-
Inhibitor Pre-incubation:
-
To the appropriate tubes/wells, add this compound to the desired final concentration (e.g., 100 nM).
-
To control tubes/wells, add an equivalent volume of the vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Neutrophil Stimulation:
-
Add LTB4 to the appropriate tubes/wells to a final concentration that induces sub-maximal activation (e.g., 10 nM).
-
To unstimulated control tubes, add an equivalent volume of Assay Buffer.
-
Incubate for 15-30 minutes at 37°C.
-
-
Staining:
-
Stop the stimulation by placing the tubes/plate on ice.
-
Add the pre-titrated optimal concentrations of anti-CD11b and anti-CD62L antibodies to the respective tubes. Include isotype controls in separate tubes.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing:
-
Add 2 mL of cold PBS to each tube and centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Repeat the wash step.
-
-
Acquisition:
-
Resuspend the cell pellets in 300-500 µL of FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-50,000 events) in the neutrophil gate.
-
-
Data Analysis:
-
Gate on the neutrophil population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties.
-
Analyze the expression of CD11b and CD62L on the gated neutrophils.
-
Determine the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for each marker in the different treatment groups.
-
Compare the expression of activation markers in LTB4-stimulated neutrophils with and without this compound pre-treatment to determine the inhibitory effect.
-
Conclusion
These protocols provide a framework for the robust analysis of neutrophil activation and its inhibition by this compound using flow cytometry. By quantifying changes in the expression of key activation markers, researchers can effectively assess the potency and specificity of LTB4 receptor antagonists in a physiologically relevant cellular context. This information is invaluable for the development of novel anti-inflammatory therapeutics.
References
- 1. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leukotriene B4 receptor BLT1 signaling is critical for neutrophil apoptosis and resolution of experimental Lyme arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE ROLE OF LTB4-BLT1 AXIS IN CHEMOTACTIC GRADIENT SENSING AND DIRECTED LEUKOCYTE MIGRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. The LTB4–BLT1 axis regulates the polarized trafficking of chemoattractant GPCRs during neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of leukotriene B4 (LTB4)-LTB4 receptor 1 signaling in post-incisional nociceptive sensitization and local inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A head-to-tail view of L-selectin and its impact on neutrophil behaviour - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve LY223982 solubility for in vitro experiments
Welcome to the technical support center for LY223982. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for in vitro experiments, with a focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific antagonist of the leukotriene B4 (LTB4) receptor.[1][2][3] It functions by inhibiting the binding of LTB4 to its receptor, thereby blocking downstream signaling pathways associated with inflammation and neutrophil activation.[2][4] It has an IC50 of 13.2 nM against [3H]LTB4 binding to the LTB4 receptor.[1][3]
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is a crystalline solid that is poorly soluble in aqueous solutions.[5] The recommended organic solvents for preparing stock solutions are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3][5]
Q3: How do I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound powder in a high-purity, anhydrous organic solvent such as DMSO.[6] It is recommended to use newly opened DMSO as it is hygroscopic, and water content can negatively impact solubility.[6] To aid dissolution, ultrasonication may be required.[1][6] For example, to prepare a 10 mM stock solution in DMSO, you would add 1 mL of DMSO to 5.03 mg of this compound (Molecular Weight: 502.56 g/mol ).
Q4: What are the recommended storage conditions for this compound stock solutions?
Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[3] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[3][6] Before use, equilibrate the solution to room temperature and ensure no precipitation has occurred.[7]
Troubleshooting Guide
Q5: My this compound powder is not fully dissolving in the recommended solvent. What should I do?
If you are experiencing difficulty dissolving this compound, consider the following steps:
-
Increase Sonication Time: Some sources indicate that ultrasonication is necessary to dissolve this compound in DMSO.[1][6] Ensure you are sonicating for a sufficient amount of time.
-
Gentle Warming: Gently warming the solution to 37°C can help increase solubility.[3] This can be done in a water bath, followed by vortexing or further sonication.[3]
-
Use Fresh Solvent: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds.[6] Always use fresh, anhydrous DMSO.[6]
Q6: My this compound precipitates when I dilute the stock solution into my aqueous cell culture medium. How can I prevent this?
Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are some strategies to mitigate this:
-
Use a Co-solvent System: For some in vivo applications, a co-solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a clear solution.[6] While this specific formulation is for in vivo use, the principle of using co-solvents like PEG300 and a surfactant like Tween-80 can be adapted for in vitro assays, though cytotoxicity of these excipients on your specific cell line should be evaluated.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, typically below 0.5%, to minimize solvent-induced cytotoxicity and to reduce the chances of precipitation.
-
Stepwise Dilution: Instead of diluting the stock directly into the final volume of media, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of media, vortex gently, and then add this intermediate dilution to the final volume.
-
Serum in Media: The presence of serum proteins, such as albumin, in the cell culture media can sometimes help to stabilize hydrophobic compounds and prevent precipitation.[8]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (198.98 mM) | Requires ultrasonication. | [1][6] |
| DMSO | 20 mg/mL | [3][5] | |
| DMF | 30 mg/mL | [5] | |
| Ethanol | 0.1 mg/mL | Poor solubility. | [3][5] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [5] |
Table 2: Example Stock Solution Preparation
| Desired Stock Concentration | Mass of this compound (MW: 502.56) | Volume of DMSO |
| 1 mM | 1 mg | 1.9898 mL |
| 5 mM | 5 mg | 1.9898 mL |
| 10 mM | 10 mg | 1.9898 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out 5.03 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of fresh, anhydrous DMSO to the tube.[6]
-
Vortex the tube for 30 seconds.
-
Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved.[1][6] This may take several minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3][6]
Protocol 2: Dilution of this compound Stock Solution for a Cell-Based Assay
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.[7]
-
Vortex the thawed stock solution gently.
-
Prepare an intermediate dilution of this compound in your cell culture medium. For example, to achieve a final concentration of 10 µM in your assay, you could first dilute the 10 mM stock 1:100 in cell culture medium to get a 100 µM intermediate solution.
-
Add the appropriate volume of the intermediate solution to your cell culture wells to reach the desired final concentration. Ensure the final DMSO concentration is below cytotoxic levels for your cell line (typically <0.5%).
-
Gently mix the contents of the wells after adding the compound.
Visualizations
Caption: Mechanism of action of this compound as a BLT1 receptor antagonist.
Caption: Workflow for preparing and using this compound in in vitro experiments.
Caption: A decision tree for troubleshooting this compound precipitation issues.
References
- 1. xcessbio.com [xcessbio.com]
- 2. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. Leukotriene B4 enhances the generation of proinflammatory microRNAs to promote MyD88-dependent macrophage activation [scholarworks.indianapolis.iu.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DMSO (Sterile-filtered) | Stem cell cryopreservant | Hello Bio [hellobio.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Agonist Effects of LTB4 Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected agonist effects observed with Leukotriene B4 (LTB4) antagonists in experimental settings.
Frequently Asked Questions (FAQs)
Q1: I'm using an LTB4 antagonist, but I'm observing agonist-like effects. Is this a known phenomenon?
A1: Yes, this is a documented phenomenon. Certain compounds designed as LTB4 receptor antagonists have been shown to exhibit intrinsic partial or full agonist activity in specific experimental contexts. This paradoxical effect is not necessarily due to experimental error but can be a characteristic of the compound's pharmacology. For instance, the BLT1 antagonists U75302 and CP105696, and the BLT2 antagonist LY255283, have been observed to possess agonist activity in human umbilical vein endothelial cells (HUVEC), leading to neutrophil adhesion, upregulation of adhesion molecules (E-selectin, ICAM-1, VCAM-1), and release of MCP-1.
Q2: What are the potential mechanisms behind an LTB4 antagonist showing agonist effects?
A2: Several pharmacological concepts can explain this observation:
-
Partial Agonism: The antagonist may not be a "silent" blocker but a partial agonist. This means it binds to the receptor and elicits a response, albeit a weaker one than the endogenous full agonist, LTB4.
-
Biased Agonism (Functional Selectivity): The antagonist might selectively activate certain downstream signaling pathways while blocking others. For example, a compound could block LTB4-induced degranulation in neutrophils but simultaneously act as an agonist for chemotaxis. This occurs because the antagonist stabilizes a specific receptor conformation that preferentially couples to the signaling machinery of one pathway over another.
-
Allosteric Modulation: The compound may bind to an allosteric site on the receptor, a location distinct from the LTB4 binding site. This binding can induce a conformational change in the receptor that leads to its activation, even in the absence of LTB4.
-
Cell-Type Specificity: The expression levels of receptors (BLT1 and BLT2), co-receptors, and downstream signaling components can vary between cell types. This can lead to an antagonist displaying agonist effects in one cell line (e.g., endothelial cells) but not in another (e.g., neutrophils).
Q3: Which specific LTB4 antagonists have been reported to show agonist activity?
A3: The following table summarizes some LTB4 antagonists that have been documented to exhibit agonist or partial agonist effects under certain conditions.
| Antagonist | Receptor Target(s) | Observed Agonist Effect | Cell Type | Reference |
| U75302 | BLT1 | Upregulation of adhesion molecules, MCP-1 release, neutrophil adhesion | Human Umbilical Vein Endothelial Cells (HUVEC) | |
| CP105696 | BLT1 | Upregulation of adhesion molecules, MCP-1 release, neutrophil adhesion | Human Umbilical Vein Endothelial Cells (HUVEC) | |
| LY255283 | BLT2 | Upregulation of adhesion molecules, MCP-1 release, neutrophil adhesion | Human Umbilical Vein Endothelial Cells (HUVEC) | |
| SC-45694 | LTB4 Receptors | Full agonist for neutrophil chemotaxis | Human Neutrophils |
Troubleshooting Guides
Problem: My LTB4 antagonist is causing an increase in intracellular calcium.
This is a common indicator of receptor activation, as both BLT1 and BLT2 receptors can couple to Gq proteins, leading to phospholipase C (PLC) activation and subsequent calcium mobilization.
Troubleshooting Workflow for Unexpected Calcium Mobilization
Optimizing LY223982 concentration to avoid off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the experimental use of LY223982, a potent Leukotriene B4 (LTB4) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary and specific target of this compound is the high-affinity Leukotriene B4 (LTB4) receptor, BLT1.[1][2] It is a potent, specific, and competitive antagonist of LTB4-induced responses.[2] It is crucial to note that this compound is not a p70S6K inhibitor; its mechanism is centered on blocking the signaling of the inflammatory lipid mediator LTB4.
Q2: What is the mechanism of action for this compound?
A2: this compound functions by binding to the LTB4 receptor on the surface of cells, primarily leukocytes like neutrophils.[2] This binding prevents the natural ligand, LTB4, from activating the receptor. By blocking this interaction, this compound inhibits downstream signaling cascades that are normally triggered by LTB4, such as G-protein activation, intracellular calcium mobilization, and the activation of pro-inflammatory pathways.[3][4][5]
Q3: What are the typical working concentrations for this compound in vitro?
A3: The optimal concentration depends on the experimental system and the specific LTB4-induced response being measured. Based on its inhibitory constants (IC50), a good starting range can be determined. For instance, in radioligand binding assays, the IC50 for displacing LTB4 from its receptor is approximately 13.2 nM.[1] For functional assays like inhibiting LTB4-induced neutrophil aggregation, the IC50 is around 100 nM.[1][2] Therefore, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cell-based assays. A dose-response experiment is always recommended to determine the optimal concentration for your specific model.
Q4: What are the potential off-target effects of this compound?
A4: this compound is characterized as a highly specific LTB4 antagonist, showing significantly less potency for inhibiting responses to other chemoattractants like FMLP.[2] However, "off-target" effects can be considered in two categories:
-
Non-specific cytotoxicity: At concentrations significantly higher than its effective dose, this compound may induce cell death through mechanisms unrelated to LTB4 receptor antagonism. This is a common characteristic of many small molecules.
-
Unintended pharmacology: While potent against the BLT1 receptor, its effects on the lower-affinity BLT2 receptor or other G protein-coupled receptors at high concentrations are less characterized. Some LTB4 receptor antagonists have been observed to possess partial agonist activity in certain cell types, which could be an unexpected effect.[6]
It is critical to run a dose-response curve and assess cell viability to identify a concentration window that provides specific LTB4 antagonism without confounding cytotoxic effects.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound's on-target activity.
| Assay Type | Target/Response | Cell Type | IC50 / ED50 | Reference |
| Radioligand Binding | [3H]LTB4 Displacement | Human Neutrophils | 13.2 nM | [1] |
| Functional Assay | LTB4-induced Aggregation | Human Neutrophils | 100 nM | [1][2] |
| Functional Assay | LTB4-induced Chemotaxis | Human Neutrophils | 6 µM | [2] |
| In Vivo Assay | LTB4-induced Leukopenia | Rabbits | 3 mg/kg | [1] |
Visual Guides and Workflows
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leukotriene B4 activates intracellular calcium and augments human osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is LY223982 not inhibiting neutrophil chemotaxis effectively?
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering issues with the efficacy of LY223982 in neutrophil chemotaxis assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound not completely blocking neutrophil chemotaxis in my experiment?
A1: this compound is a potent and specific antagonist of the Leukotriene B4 (LTB4) receptor 1 (BLT1).[1][2][3][4] However, neutrophil chemotaxis is a complex process mediated by multiple, often redundant, chemoattractant signaling pathways.[5][6][7][8] While LTB4 is a significant chemoattractant, other potent chemoattractants like N-formyl-methionyl-leucyl-phenylalanine (fMLP), complement component C5a, or various chemokines can also independently guide neutrophil migration. If your experimental system contains these other chemoattractants, neutrophils can still migrate effectively even when the LTB4 pathway is blocked by this compound.[1][9]
Q2: I'm using LTB4 as the sole chemoattractant, and I still see some neutrophil migration even at high concentrations of this compound. Why?
A2: While this compound is a potent inhibitor of LTB4-induced neutrophil aggregation, its effect on LTB4-induced chemotaxis is more modest.[1] Studies have shown that the IC50 value for inhibiting LTB4-induced chemotaxis is significantly higher than for inhibiting LTB4 binding or aggregation.[1] This suggests that even with the LTB4 receptor partially blocked, a sufficient signal for chemotaxis can still be transduced. Additionally, at very high concentrations of LTB4, the chemoattractant may overcome the competitive antagonism of this compound.
Q3: Does this compound have any non-specific effects that could be impacting my chemotaxis assay?
A3: this compound is considered a highly specific antagonist for the LTB4 receptor.[1] Studies have demonstrated that it does not significantly inhibit neutrophil migration towards other chemoattractants like fMLP, indicating its specificity and a low likelihood of non-specific effects on the general chemotactic machinery.[1][9]
Q4: What is the role of LTB4 in chemotaxis induced by other chemoattractants like fMLP?
A4: LTB4 often acts as a secondary chemoattractant that amplifies the primary chemotactic signal.[9][10] Neutrophils responding to a primary chemoattractant, such as fMLP, can be stimulated to produce and release LTB4. This released LTB4 then acts in an autocrine and paracrine manner, amplifying the chemotactic response and recruiting more neutrophils to the site of inflammation.[9][10] Therefore, using this compound in an fMLP-induced chemotaxis assay can help elucidate the contribution of this LTB4-mediated amplification loop.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| This compound shows minimal to no inhibition of neutrophil chemotaxis. | The primary chemoattractant in your system is not LTB4. | Identify and confirm the primary chemoattractant. If it is not LTB4, this compound is not expected to be the primary inhibitor. Consider using an antagonist specific to the relevant chemoattractant receptor. |
| The concentration of this compound is too low to inhibit LTB4-induced chemotaxis. | The IC50 for inhibition of LTB4-induced chemotaxis is in the micromolar range (e.g., 6 µM).[1] Ensure you are using a concentration in this range or perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental conditions. | |
| Variability in the inhibitory effect of this compound between experiments. | Differences in cell density or incubation times. | High cell densities can lead to increased production of endogenous LTB4, potentially overcoming the inhibition. Standardize cell numbers and incubation times across all experiments. |
| The chemoattractant gradient is not well-established or is unstable. | Ensure your chemotaxis chamber is set up correctly to establish a stable and reproducible chemoattractant gradient. |
Quantitative Data Summary
| Parameter | This compound IC50 / ED50 | Chemoattractant | Reference |
| Displacement of [3H]LTB4 from human neutrophil receptors | 13.2 nM | LTB4 | [1][2] |
| Inhibition of LTB4-induced aggregation of human neutrophils | 100 nM | LTB4 | [1] |
| Inhibition of LTB4-induced aggregation of guinea pig neutrophils | 74 nM | LTB4 | [1] |
| Inhibition of LTB4-induced chemotaxis of human neutrophils | 6 µM | LTB4 | [1] |
| Inhibition of transient leukopenia in rabbits | 3 mg/kg | LTB4 | [1] |
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation: Incubate the neutrophil suspension with the desired concentration of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant (e.g., LTB4 or fMLP) to the lower wells of a Boyden chamber.
-
Place a microporous filter (e.g., 3-5 µm pore size) over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Cell Staining and Counting: After incubation, remove the filter, fix, and stain the migrated cells on the underside of the filter. Count the number of migrated cells in several high-power fields using a microscope.
-
Data Analysis: Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold migration over buffer control).
Visualizations
Caption: Parallel signaling pathways in neutrophil chemotaxis.
Caption: Workflow for a typical neutrophil chemotaxis assay.
References
- 1. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LY-223982 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. xcessbio.com [xcessbio.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 7. The Signaling Mechanisms Underlying Cell Polarity and Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms of signal transduction in neutrophil chemotaxis | IDEALS [ideals.illinois.edu]
- 9. Exosomes mediate LTB4 release during neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LTB4 IS A SIGNAL RELAY MOLECULE DURING NEUTROPHIL CHEMOTAXIS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing LY223982 in Solution for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use and stabilization of LY223982 in solution for long-term experimental setups. The following information is curated to address common challenges and questions regarding the handling and application of this potent BLT1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is soluble in DMSO at concentrations of 20 mg/mL or higher. For other potential solvents, please refer to the solubility data table below.
Q2: What are the recommended storage conditions for a this compound stock solution?
A2: For long-term stability, it is recommended to store the this compound stock solution in aliquots at -80°C. Under these conditions, the stock solution is reported to be stable for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month.[1] It is crucial to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: How stable is this compound in aqueous solutions or cell culture media for long-term experiments?
A3: While specific quantitative data on the long-term stability of this compound in aqueous solutions or cell culture media is limited in publicly available literature, it is generally advised not to store it in aqueous solutions for extended periods. The stability in cell culture media can be influenced by factors such as pH, temperature, and the presence of media components. For multi-day experiments, it is best practice to either replenish the media with a freshly prepared this compound solution at regular intervals (e.g., every 24-48 hours) or to conduct a preliminary stability study under your specific experimental conditions.
Q4: What are the potential degradation pathways for this compound?
A4: this compound contains a benzophenone core structure. Compounds with this moiety can be susceptible to photodegradation. While specific degradation products for this compound have not been extensively documented in the literature, it is advisable to protect solutions from light to minimize potential degradation. Forced degradation studies under conditions of hydrolysis (acidic and basic), oxidation, and photolysis would be necessary to fully characterize its degradation profile.
Q5: How does pH affect the stability of this compound in solution?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or reduced activity of this compound in long-term experiments. | 1. Degradation of the compound in the working solution over time. 2. Adsorption of the compound to plasticware. 3. Photodegradation. | 1. Prepare fresh working solutions from a frozen stock for each media change. Avoid storing diluted aqueous solutions. 2. Use low-adsorption plasticware or glass vials for preparing and storing solutions. 3. Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. |
| Precipitation of this compound in aqueous solution or cell culture media. | 1. Exceeding the solubility limit of this compound in the aqueous phase. 2. The final concentration of DMSO from the stock solution is too high, causing cellular toxicity. | 1. Ensure the final concentration of this compound is within its aqueous solubility limit. If precipitation occurs, consider using a co-solvent or a different formulation approach for in vivo studies. 2. Keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v) to minimize toxicity. Prepare an intermediate dilution of the stock solution if necessary. |
| Variability in experimental results between batches of this compound solution. | 1. Inconsistent preparation of stock or working solutions. 2. Degradation of the stock solution due to improper storage. | 1. Standardize the protocol for solution preparation, ensuring the compound is fully dissolved. 2. Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles. Discard any stock solution that has been stored beyond the recommended duration or has undergone multiple freeze-thaws. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 20 mg/mL |
| Dimethyl Formamide | 20 mg/mL |
| Ethanol | ≤ 0.1 mg/mL |
Data compiled from publicly available sources.
Table 2: Recommended Storage of this compound Stock Solutions (in DMSO)
| Storage Temperature | Duration |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound for long-term storage.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 20 mg/mL).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C for a short period) may aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or cryovials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: General Protocol for Long-Term In Vitro Cell Treatment
-
Objective: To maintain a consistent concentration of this compound in a cell culture experiment over multiple days.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Appropriate cell culture medium
-
Cultured cells
-
-
Procedure:
-
On the day of the experiment, thaw a fresh aliquot of the this compound stock solution.
-
Prepare the working concentration of this compound by diluting the stock solution directly into the pre-warmed cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
For multi-day experiments, repeat step 3 every 24-48 hours to ensure a consistent concentration of the active compound. Discard any remaining diluted this compound solution after each media change.
-
Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Protocol 3: Suggested Formulation for In Vivo (Mouse) Studies
This is a general guideline based on formulations used for other BLT1 antagonists and should be optimized for this compound.
-
Objective: To prepare a formulation of this compound suitable for oral or intraperitoneal administration in mice.
-
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl) or Corn oil
-
-
Example Formulation 1 (Aqueous-based for i.p. injection):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution (e.g., 2.5 mg/mL):
-
Take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
-
-
Example Formulation 2 (Oil-based for oral gavage):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution (e.g., 2.5 mg/mL):
-
Take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly.
-
-
-
Important Considerations:
-
The stability of these formulations for more than a day is not guaranteed. It is recommended to prepare them fresh before each administration.
-
The optimal vehicle and route of administration should be determined experimentally.
-
An ED50 of 3 mg/kg has been reported for this compound in rabbits for inhibiting LTB4-induced transient leukopenia.[2] This can be a starting point for dose-ranging studies in mice.
-
Signaling Pathways and Experimental Workflows
BLT1 Signaling Pathway
Leukotriene B4 (LTB4) is a potent lipid mediator that signals through the high-affinity G protein-coupled receptor, BLT1. This signaling cascade is crucial in mediating inflammatory responses, particularly in leukocytes such as neutrophils and macrophages. This compound acts as a specific antagonist to this receptor, thereby inhibiting downstream signaling.
Caption: BLT1 signaling cascade initiated by LTB4 and inhibited by this compound.
Experimental Workflow: Assessing this compound Stability in Cell Culture
The following workflow outlines a general procedure to determine the stability of this compound under specific in vitro experimental conditions.
Caption: Workflow for determining the stability of this compound in cell culture medium.
Logical Relationship: Troubleshooting Inconsistent Activity
This diagram illustrates the logical steps to troubleshoot inconsistent experimental results when using this compound.
Caption: Decision tree for troubleshooting inconsistent this compound activity.
References
Addressing variability in LY223982 dose-response curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY223982. Our aim is to help you address potential variability in your dose-response experiments and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific antagonist of the Leukotriene B4 (LTB4) receptor.[1][2][3][4][5] It functions by inhibiting the binding of LTB4 to its receptor on the surface of immune cells, such as neutrophils.[4][6] This action blocks the downstream signaling pathways that mediate inflammatory responses, including chemotaxis, aggregation, and degranulation of neutrophils.[4]
Q2: What are the expected IC50 values for this compound?
A2: The IC50 value for this compound can vary depending on the experimental system. Reported values include:
-
LTB4-induced Guinea Pig Neutrophil Aggregation: 74 nM[4]
-
LTB4-induced Human Neutrophil Aggregation: 100 nM[4]
-
LTB4-induced Human Neutrophil Chemotaxis: ~6 µM[4]
It is crucial to establish a baseline IC50 in your specific cell system and assay.
Q3: Why am I observing high variability in my this compound dose-response curves?
A3: Variability in dose-response curves can arise from several factors, which are addressed in the troubleshooting section below. Common culprits include issues with compound solubility and stability, cell health and density, assay conditions, and data analysis.
Troubleshooting Guide
Issue 1: Inconsistent or flat dose-response curve
A flat or inconsistent dose-response curve often suggests a problem with the compound's activity or the experimental setup.
| Possible Cause | Recommended Solution |
| Compound Degradation | This compound stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment. |
| Incorrect Compound Concentration | Verify the initial concentration of your stock solution. Ensure accurate serial dilutions. Consider using a wider concentration range to capture the full dose-response. |
| Low Cell Receptor Expression | Confirm that your chosen cell line expresses the LTB4 receptor (BLT1) at sufficient levels. This can be checked via qPCR or Western blot. |
| Inappropriate Assay Endpoint | Ensure the chosen assay (e.g., calcium mobilization, chemotaxis, viability) is sensitive to LTB4 receptor signaling and that the endpoint is measured at an appropriate time point. |
Issue 2: Shift in IC50 values between experiments
A shift in the IC50 value indicates a change in the apparent potency of this compound.
| Possible Cause | Recommended Solution |
| Variability in Cell Health/Passage Number | Use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase. High passage numbers can lead to phenotypic changes. |
| Inconsistent Cell Seeding Density | Optimize and maintain a consistent cell seeding density for each experiment. Overly confluent or sparse cells can respond differently. |
| Solvent Effects | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (ideally ≤0.5%).[7] Include a vehicle-only control in every experiment. |
| Incubation Time Variation | The duration of cell treatment with this compound should be consistent. Optimize the incubation time for your specific assay. |
Issue 3: High well-to-well variability
High variability between replicate wells can obscure the true dose-response relationship.
| Possible Cause | Recommended Solution |
| Poor Cell Plating Technique | Ensure a homogenous cell suspension before and during plating. Pipette gently to avoid cell stress and uneven distribution. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use low-retention pipette tips for accurate dispensing of small volumes. |
| Assay Reagent Inconsistency | Ensure all assay reagents are properly mixed and added consistently to each well. |
Experimental Protocols
Protocol 1: In Vitro Neutrophil Aggregation Assay
This protocol is a generalized procedure for measuring the effect of this compound on LTB4-induced neutrophil aggregation.
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., using Histopaque).[8]
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium) at a concentration of 1 x 10^7 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Perform serial dilutions in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
-
Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 15-30 minutes at 37°C.
-
Induction of Aggregation: Add LTB4 to a final concentration that induces a sub-maximal aggregation response (e.g., 10-100 nM).
-
Measurement: Measure the change in light transmittance using an aggregometer. The increase in light transmittance corresponds to neutrophil aggregation.
-
Data Analysis: Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various in vitro assays.
| Assay Type | Target | Cell Type/System | Reported IC50/ED50 | Reference |
| Radioligand Binding | [3H]LTB4 binding to LTB4 receptor | Human Neutrophils | 13.2 nM | [1][2][4] |
| Functional Assay | LTB4-induced aggregation | Guinea Pig Neutrophils | 74 nM | [4] |
| Functional Assay | LTB4-induced aggregation | Human Neutrophils | 100 nM | [4] |
| Functional Assay | LTB4-induced chemotaxis | Human Neutrophils | 6 µM | [4] |
| In Vivo Assay | LTB4-induced transient leukopenia | Rabbits | 3 mg/kg | [2][4] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. interpriseusa.com [interpriseusa.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. Neutrophil-derived trail is a proinflammatory subtype of neutrophil-derived extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Utilizing LY223982 with DMSO Vehicle
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of the LTB4 receptor antagonist, LY223982, when dissolved in Dimethyl Sulfoxide (DMSO). It addresses common challenges related to vehicle effects and offers troubleshooting strategies to ensure the integrity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used as a vehicle for this compound?
A1: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it a suitable vehicle for in vitro and in vivo experiments.
Q2: What are the known effects of DMSO as a vehicle?
A2: While widely used, DMSO is not an inert solvent and can exert its own biological effects. Depending on the concentration, exposure time, and cell type, DMSO has been shown to:
-
Induce cellular differentiation: Notably in HL-60 cells to a neutrophil-like phenotype.
-
Exhibit anti-inflammatory properties: It can suppress the production of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[1][2][3]
-
Affect neutrophil function: DMSO can suppress the oxidative burst in neutrophils.[4]
-
Alter gene expression and epigenetic landscapes: Even at low concentrations (e.g., 0.1%), DMSO can cause significant changes in cellular processes.[5]
-
Impact cell viability: Higher concentrations of DMSO can be cytotoxic.[6][7][8]
Q3: What is the recommended final concentration of DMSO in my experiments?
A3: The optimal final concentration of DMSO should be as low as possible while maintaining the solubility of this compound. A general guideline is to keep the final DMSO concentration below 0.5% (v/v) for most in vitro cell-based assays.[9] However, the ideal concentration is cell-line dependent and should be determined empirically. For in vivo studies, the final concentration should be kept to a minimum to avoid systemic effects.
Q4: How should I prepare my this compound stock solution in DMSO?
A4: Prepare a high-concentration stock solution of this compound in 100% DMSO. This allows for minimal volumes of the stock to be added to your experimental system, thereby keeping the final DMSO concentration low. For example, a 1000X stock solution will result in a final DMSO concentration of 0.1% when added to your culture medium.
Q5: What are the essential controls to include in my experiment?
A5: To properly control for the effects of the DMSO vehicle, your experimental design should include the following groups:
- Untreated Control: Cells or animals that receive no treatment.
- Vehicle Control: Cells or animals treated with the same concentration of DMSO as the this compound-treated group.
- This compound Treatment Group(s): Cells or animals treated with the desired concentration(s) of this compound dissolved in DMSO.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected anti-inflammatory effects observed in the vehicle control group. | DMSO itself has known anti-inflammatory properties.[2][3] | - Lower the final concentration of DMSO in your experiment. - If possible, consider an alternative solvent. However, this may be limited by the solubility of this compound. - Acknowledge and discuss the potential contribution of DMSO to the observed effects in your data interpretation. |
| This compound precipitates out of solution upon dilution into aqueous media. | The compound's solubility limit has been exceeded. | - Prepare a more concentrated stock solution in 100% DMSO to minimize the volume added to the aqueous medium. - Perform serial dilutions of the DMSO stock in the aqueous medium with gentle vortexing between each step. - Consider a brief sonication of the final diluted solution to aid dissolution. |
| Inconsistent results between experimental replicates. | - Variability in the final DMSO concentration. - Incomplete dissolution of this compound. | - Ensure precise and consistent pipetting of the DMSO stock solution. - Visually inspect for any precipitation before adding the treatment to your cells or animals. - Prepare a fresh dilution of this compound for each experiment. |
| Observed cytotoxicity in the vehicle control group. | The DMSO concentration is too high for the specific cell type being used. | - Perform a dose-response curve to determine the maximum tolerated DMSO concentration for your cells.[6][7][8] - Reduce the final DMSO concentration to a non-toxic level. |
Quantitative Data Summary
The following tables summarize the effects of different DMSO concentrations on various cell types as reported in the literature. This data can help guide the selection of appropriate DMSO concentrations for your experiments.
Table 1: Effect of DMSO on Cell Viability
| Cell Type | DMSO Concentration | Exposure Time | Effect on Viability |
| Human Apical Papilla Cells | 0.1% - 0.5% | Up to 7 days | Not cytotoxic[7] |
| Human Apical Papilla Cells | 1% | 72 hours | Cytotoxic[7] |
| Human Apical Papilla Cells | 5% and 10% | 24 - 168 hours | Cytotoxic[7] |
| RAW 264.7 Macrophages | 0.25% - 1.5% | 24 hours | Not cytotoxic[10] |
| RAW 264.7 Macrophages | 2.0% | 24 hours | ~13% reduction in viability[10] |
| Human Fibroblast-like Synoviocytes | < 0.05% | 24 hours | Considered safe[8] |
| Human Fibroblast-like Synoviocytes | 0.5% | 24 hours | ~25% cell death[8] |
| Lung and Breast Cancer Cells | 1% - 10% | Not specified | Gradual decrease in cell count with increasing concentration[6] |
Table 2: Immunomodulatory Effects of DMSO
| Cell/System | DMSO Concentration | Effect |
| Human Peripheral Blood Lymphocytes | 1% and 2% (v/v) | Reduced lymphocyte proliferation[1] |
| Human Peripheral Blood Lymphocytes | 5% and 10% (v/v) | Reduced production of IFN-γ, TNF-α, and IL-2[1] |
| LPS-stimulated RAW 264.7 Macrophages | 0.5% - 1.5% | Reduced production of nitrite, PGE2, IL-1β, and IL-6[10] |
| Human Bronchial Epithelial Cells | 1% | Inhibited IL-8 production induced by P. aeruginosa[3] |
| K/BxN Serum-injected Mice (Arthritis Model) | Topical application | Mitigated arthritis-induced swelling and reduced pro-inflammatory cytokines in joints[2] |
Experimental Protocols
Protocol 1: In Vitro LTB4-Induced Neutrophil Chemotaxis Assay
This protocol is adapted from studies investigating neutrophil chemotaxis in response to LTB4 and its inhibition by this compound.[11][12][13]
1. Materials:
- Human neutrophils isolated from fresh peripheral blood.
- This compound (stock solution in 100% DMSO).
- Leukotriene B4 (LTB4).
- Chemotaxis chamber (e.g., Boyden chamber).
- Culture medium (e.g., RPMI 1640 with 0.1% BSA).
- Calcein-AM (for cell labeling).
2. Method:
- Neutrophil Isolation: Isolate human neutrophils from healthy donor blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
- Cell Labeling: Resuspend isolated neutrophils in culture medium and label with Calcein-AM for 30 minutes at 37°C.
- Preparation of this compound and Controls:
- Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control.
- Prepare a vehicle control with the same final DMSO concentration as the highest this compound concentration.
- Pre-incubation: Incubate the Calcein-AM labeled neutrophils with the different concentrations of this compound or the vehicle control for 30 minutes at 37°C.
- Chemotaxis Assay:
- Add LTB4 (chemoattractant) to the lower wells of the chemotaxis chamber.
- Add culture medium alone to the negative control wells.
- Place the filter membrane over the lower wells.
- Add the pre-incubated neutrophils to the upper wells.
- Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
- Quantification:
- After incubation, remove the non-migrated cells from the top of the filter.
- Measure the fluorescence of the migrated cells on the underside of the filter using a fluorescence plate reader.
- Data Analysis: Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
Visualizations
Signaling Pathway
Caption: LTB4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for controlling for vehicle effects in in vitro experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis | PLOS One [journals.plos.org]
- 3. Dimethyl sulfoxide decreases interleukin-8-mediated neutrophil recruitment in the airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of dimethyl sulfoxide on the oxidative function of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. mdpi.com [mdpi.com]
- 11. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.biologists.com [journals.biologists.com]
- 13. Exosomes mediate LTB4 release during neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
Preventing LY223982 precipitation in aqueous buffers
Welcome to the technical support center for LY223982. This resource provides researchers, scientists, and drug development professionals with essential information for the successful use of this compound in aqueous buffers, focusing on preventing precipitation and ensuring reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and specific antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. LTB4 is a powerful lipid mediator involved in inflammatory responses, acting as a chemoattractant for leukocytes such as neutrophils. By blocking the LTB4 receptor, this compound inhibits downstream signaling pathways associated with inflammation and immune cell activation.
Q2: Why does my this compound precipitate when I add it to my aqueous buffer or cell culture medium? A2: this compound is a hydrophobic molecule with limited aqueous solubility. Precipitation occurs when a concentrated stock solution, typically made in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous medium where the compound's solubility limit is exceeded. This is a common challenge with many small molecule inhibitors.
Q3: What is the maximum recommended concentration of DMSO for in vitro experiments? A3: To avoid solvent-induced artifacts or cytotoxicity, the final concentration of DMSO in your aqueous buffer or cell culture medium should be kept as low as possible. Most cell lines can tolerate up to 0.5% DMSO, but it is best practice to keep the final concentration at or below 0.1%[1]. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Q4: Can I store this compound pre-diluted in my aqueous buffer? A4: It is not recommended to store this compound in aqueous solutions for extended periods, as this can lead to degradation and precipitation. Prepare fresh working solutions from a frozen DMSO stock for each experiment.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to buffer. | High Supersaturation: The concentration of this compound in the localized area where the DMSO stock is added exceeds its solubility limit in the aqueous buffer. | Improve Mixing Technique: Add the DMSO stock dropwise to the pre-warmed (37°C) buffer while gently vortexing or swirling the tube. This ensures rapid dispersion and avoids high local concentrations. You can also try adding the stock to a smaller volume of buffer first, mixing well, and then bringing it to the final volume. |
| Solution is cloudy or contains fine particulates. | Exceeding Solubility Limit: The final desired concentration of this compound is higher than its solubility in the specific buffer or medium. | Determine Empirical Solubility: Your buffer's composition (pH, salts, proteins) affects solubility. Perform a solubility test (see Experimental Protocols) to find the maximum concentration your buffer can support. Consider lowering the final concentration of this compound if possible. |
| Precipitate forms over time in the incubator (e.g., during a cell-based assay). | Temperature and pH Shifts: Changes in temperature (room temp to 37°C) and pH (due to CO2 in the incubator) can decrease the solubility of the compound. Interactions with media components over time can also lead to precipitation.[2][3] | Pre-warm and Pre-equilibrate: Always use pre-warmed (37°C) and pH-equilibrated (in the CO2 incubator) media for preparing your final working solution. This minimizes shifts that can cause the compound to fall out of solution. |
| Precipitate is observed after thawing a frozen DMSO stock solution. | Freeze-Thaw Instability: The compound may have precipitated out of the DMSO during the freeze-thaw cycle. | Proper Stock Preparation: Ensure the initial stock solution in 100% DMSO is fully dissolved. Gentle warming to 37°C and vortexing can help redissolve any precipitate. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. |
Quantitative Data Summary
Direct quantitative solubility data for this compound in various aqueous buffers is not widely published. However, the following table summarizes concentrations that have been successfully used in in vitro assays, providing a practical starting point for your experiments.
| Compound | Assay Type | Concentration Used | Cell Type | Final DMSO Conc. | Reference |
| This compound | Neutrophil Chemotaxis | IC50 = 6 µM | Human Neutrophils | Not Specified | [4] |
| This compound | Neutrophil Aggregation | IC50 = 100 nM | Human Neutrophils | Not Specified | [4] |
| This compound | BLT1/BLT2 Binding | Up to 10 µM | CHO Cells | Not Specified | (As cited in Interprise USA product sheet) |
| This compound | Mast Cell Migration | Not specified (used as antagonist) | mBMMCs, HMC-1 | Not Specified | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound that can be stored for long-term use.
Materials:
-
This compound powder (Molecular Weight: 502.56 g/mol )
-
Anhydrous, sterile-filtered 100% DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
Methodology:
-
Calculation: To prepare a 10 mM stock solution, weigh out 5.03 mg of this compound and dissolve it in 1 mL of 100% DMSO. Adjust quantities as needed for your desired volume.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate briefly in a water bath to aid dissolution.
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, low-protein-binding tubes. Store at -20°C or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Aqueous Working Solutions and Empirical Solubility Test
Objective: To prepare a final working solution of this compound in an aqueous buffer and to determine the approximate solubility limit in that specific buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium of choice (e.g., PBS, RPMI-1640)
-
Sterile microcentrifuge tubes or a 96-well plate
Methodology:
Part A: Preparing the Final Working Solution
-
Pre-warm Buffer: Warm your aqueous buffer or cell culture medium to 37°C. If using cell culture medium, ensure it is equilibrated in a CO2 incubator to stabilize the pH.
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, it is best to avoid large dilution factors directly into the aqueous buffer. If your final concentration is low (e.g., < 1 µM), first perform an intermediate serial dilution of your 10 mM stock in 100% DMSO.
-
Final Dilution:
-
Aliquot the required volume of pre-warmed aqueous buffer into a sterile tube.
-
While gently vortexing the buffer, add the calculated volume of the this compound DMSO stock (or intermediate stock) dropwise. For example, to make a 10 µM solution with 0.1% DMSO, add 1 µL of a 10 mM stock to 999 µL of buffer.
-
Continue to vortex gently for 10-15 seconds to ensure the solution is homogenous.
-
-
Final Check: Visually inspect the solution for any signs of cloudiness or precipitation before use. Use the solution immediately.
Part B: Empirical Solubility Test
-
Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a series of dilutions of this compound in your chosen aqueous buffer. Start from a high concentration (e.g., 100 µM) and perform 2-fold serial dilutions down to a low concentration. Keep the final DMSO percentage constant across all dilutions.
-
Incubate: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for a duration equivalent to your planned experiment.
-
Observe: After incubation, visually inspect each well for signs of precipitation. The highest concentration that remains clear is your approximate working solubility limit for this compound in that specific buffer and under those conditions. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the supernatant via HPLC or a nephelometer.
Mandatory Visualizations
LTB4 Signaling Pathway
Leukotriene B4 (LTB4) exerts its effects by binding to two G protein-coupled receptors, BLT1 and BLT2. This compound is a specific antagonist for the high-affinity receptor, BLT1. Activation of these receptors initiates several downstream signaling cascades that mediate inflammatory responses, including chemotaxis, degranulation, and cytokine production.
Caption: LTB4 signaling pathway via BLT1 and BLT2 receptors.
Experimental Workflow for Preparing Aqueous Solutions
This workflow outlines the key steps to successfully prepare a working solution of this compound while minimizing the risk of precipitation.
Caption: Workflow for preparing this compound aqueous solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Culture Academy [procellsystem.com]
- 3. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 4. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene B4 receptors BLT1 and BLT2: expression and function in human and murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of LY223982 and CP-105696 Specificity as Leukotriene B4 Receptor Antagonists
In the landscape of inflammatory response modulation, the leukotriene B4 (LTB4) receptor has emerged as a critical target for therapeutic intervention. Among the antagonists developed for this receptor, LY223982 and CP-105696 have been subjects of significant investigation. This guide provides a detailed comparison of their specificity, supported by experimental data, to aid researchers and drug development professionals in their evaluation.
Quantitative Comparison of Binding Affinity and Functional Inhibition
The specificity of a receptor antagonist is primarily defined by its binding affinity for the target receptor and its potency in inhibiting functional responses. Data from various in vitro studies have been compiled to compare this compound and CP-105696.
| Parameter | This compound | CP-105696 | Reference Cell/System |
| [³H]LTB4 Binding Inhibition (IC₅₀) | 13.2 nM[1] | 8.42 ± 0.26 nM[2][3] | Human Neutrophils |
| Neutrophil Chemotaxis Inhibition (IC₅₀) | 6 µM (modest inhibition)[1] | 5.0 ± 2.0 nM[2][3] | Human Neutrophils |
| Neutrophil Aggregation Inhibition (IC₅₀) | 100 nM[1] | Not Reported | Human Neutrophils |
| Ca²⁺ Mobilization Inhibition (IC₅₀) | Not Reported | 940 ± 70 nM[2][3] | Human Monocytes |
Key Observations:
-
Both this compound and CP-105696 demonstrate potent inhibition of LTB4 binding to its receptor on human neutrophils, with IC₅₀ values in the low nanomolar range.[1][2][3]
-
CP-105696 appears to be a more potent inhibitor of LTB4-induced neutrophil chemotaxis than this compound.[1][2][3]
-
This compound is a potent antagonist of LTB4-induced neutrophil aggregation.[1]
-
CP-105696 also effectively inhibits LTB4-mediated calcium mobilization in human monocytes.[2][3]
Selectivity Profile
A crucial aspect of specificity is the compound's lack of activity at other related receptors. Studies have shown that both compounds are highly selective for the LTB4 receptor.
-
CP-105696 , at a concentration of 10 µM, did not inhibit human neutrophil chemotaxis or CD11b upregulation mediated by other G-protein coupled chemotactic factor receptors, including those for C5a, IL-8, and PAF.[2][3][4]
-
This compound was found to be 189-fold more effective at displacing [³H]LTB4 from its receptor than displacing [³⁵S]FMLP from its receptor on human neutrophils.[1] It also inhibited LTB4-induced neutrophil aggregation more strongly than that induced by FMLP or platelet-activating factor (PAF).[1]
Signaling Pathway and Mechanism of Action
Both this compound and CP-105696 act as antagonists at the Leukotriene B4 receptor 1 (BLT1), a G-protein coupled receptor (GPCR). Upon binding of LTB4, the receptor activates intracellular signaling cascades leading to various cellular responses, including chemotaxis, degranulation, and inflammatory mediator release. These antagonists prevent LTB4 from binding to the receptor, thereby blocking these downstream effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize the specificity of this compound and CP-105696.
[³H]LTB4 Radioligand Binding Assay
This assay quantifies the ability of a compound to displace radiolabeled LTB4 from its receptor.
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors.
-
Incubation: The isolated neutrophils are incubated with a fixed concentration of [³H]LTB4 and varying concentrations of the test compound (this compound or CP-105696).
-
Separation: The reaction is terminated, and membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of [³H]LTB4 (IC₅₀) is determined by non-linear regression analysis.
Neutrophil Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
Methodology:
-
Chamber Setup: A chemotaxis chamber (e.g., Boyden chamber) is used, which consists of two compartments separated by a microporous membrane.
-
Cell Loading: Isolated human neutrophils are placed in the upper compartment.
-
Chemoattractant and Antagonist: The lower compartment contains a solution with LTB4 as the chemoattractant. The test antagonist is added to the upper compartment with the cells.
-
Incubation: The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of neutrophils that have migrated to the lower side of the membrane is quantified, typically by microscopy after staining.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the LTB4-induced cell migration (IC₅₀) is calculated.
Conclusion
Both this compound and CP-105696 are potent and selective antagonists of the LTB4 receptor. While both exhibit low nanomolar affinity in binding assays, CP-105696 demonstrates superior potency in inhibiting neutrophil chemotaxis. The choice between these compounds for research or therapeutic development may depend on the specific biological context and the desired functional outcome. The provided data and protocols offer a foundation for making informed decisions in the study of LTB4-mediated inflammation.
References
- 1. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The in vitro and in vivo pharmacologic activity of the potent and selective leukotriene B4 receptor antagonist CP-105696 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LTB4 Receptor Antagonists: LY223982 versus U75302
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent leukotriene B4 (LTB4) receptor antagonists, LY223982 and U75302. Leukotriene B4 is a potent inflammatory mediator, and its antagonism is a key area of research for various inflammatory diseases. This document summarizes their performance based on available experimental data, outlines relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to LTB4 and its Receptors
Leukotriene B4 (LTB4) is a lipid mediator derived from arachidonic acid that plays a crucial role in inflammation. It exerts its effects by binding to two G protein-coupled receptors (GPCRs): the high-affinity BLT1 receptor and the low-affinity BLT2 receptor.[1] Activation of these receptors, primarily BLT1 on immune cells like neutrophils, triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[2] Consequently, antagonists of these receptors are of significant interest for therapeutic intervention in inflammatory conditions.
LTB4 Receptor Signaling Pathway
The binding of LTB4 to its BLT1 receptor initiates a signaling cascade that is central to the inflammatory response. This pathway involves the activation of G-proteins, leading to downstream effects such as calcium mobilization and activation of transcription factors like NF-κB, which in turn upregulate the expression of inflammatory genes.
Caption: LTB4 receptor signaling pathway and points of antagonism.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and U75302. It is important to note that the data for each compound were generated in separate studies, which may have utilized different experimental conditions. Therefore, a direct comparison of the absolute values should be made with caution.
This compound: In Vitro Activity
| Parameter | Assay | Cell/Tissue Type | Value | Reference |
| IC50 | [3H]LTB4 Displacement | Human Neutrophils | 13.2 nM | [3][4] |
| Kd | [3H]CGS 23131 (this compound) Saturation Binding | Human Polymorphonuclear Neutrophils (PMNs) | 13 nM | [5] |
| IC50 | Neutrophil Aggregation | Human Neutrophils | 100 nM | [3][4] |
| IC50 | Chemotaxis | Human Neutrophils | 6 µM | [3][4] |
U75302: In Vitro Activity
| Parameter | Assay | Cell/Tissue Type | Observation | Reference |
| Antagonism | LTB4-induced Contraction | Guinea Pig Lung Parenchyma | 0.3 µM U75302 shifted the LTB4 EC50 from 0.01-0.02 µM to 0.10 µM | [6] |
| Receptor Selectivity | LTB4 Binding | CHO cells expressing BLT2 | Failed to inhibit LTB4 binding to BLT2 | [7] |
| Functional Antagonism | LTB4-induced Sensitization | Wild-type mouse dorsal root ganglia cultures | Abolished the sensitizing effect of 100 nM LTB4 | [2] |
In Vivo Efficacy
Both this compound and U75302 have demonstrated efficacy in various in vivo models of inflammation.
This compound: In Vivo Activity
| Animal Model | Disease/Condition | Effect | Reference |
| Rabbit | LTB4-induced transient leukopenia | ED50 of 3 mg/kg | [3][4] |
U75302: In Vivo Activity
| Animal Model | Disease/Condition | Effect | Reference |
| Mouse | Lipopolysaccharide (LPS)-induced cardiac dysfunction | Significantly improved survival and attenuated cardiac dysfunction | [8] |
| Mouse | Bleomycin-induced lung fibrosis | Treatment during the acute injury phase impaired lung fibrosis | [9] |
| Mouse | HDM/LPS-induced neutrophilic airway inflammation | Suppressed IL-1β levels | [10] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key assays used to characterize LTB4 receptor antagonists.
Radioligand Binding Assay (Competitive)
This assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [3H]LTB4) from its receptor.
-
Preparation of Cell Membranes: Isolate membranes from a cell line or primary cells (e.g., human neutrophils) known to express LTB4 receptors.[9]
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]LTB4 and varying concentrations of the unlabeled antagonist (e.g., this compound or U75302).[11]
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.[12]
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration to determine the IC50 value.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay assesses the ability of an antagonist to inhibit the migration of neutrophils towards a chemoattractant like LTB4.
-
Cell Preparation: Isolate human neutrophils from peripheral blood.[13]
-
Assay Setup: Use a Boyden chamber with a microporous membrane separating the upper and lower wells.[8]
-
Loading: Add neutrophils, pre-incubated with the antagonist or vehicle, to the upper chamber. Add LTB4 to the lower chamber as the chemoattractant.
-
Incubation: Incubate the chamber to allow for cell migration.
-
Quantification: Stain and count the number of cells that have migrated to the lower side of the membrane.[14]
-
Data Analysis: Compare the number of migrated cells in the presence and absence of the antagonist to determine the inhibitory effect.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the LTB4-induced increase in intracellular calcium concentration.
-
Cell Loading: Load cells (e.g., human PMNs or a cell line expressing BLT1) with a calcium-sensitive fluorescent dye such as Fluo-4 AM.[15][16]
-
Antagonist Incubation: Incubate the dye-loaded cells with varying concentrations of the antagonist or vehicle.
-
Stimulation: Add LTB4 to the cells to stimulate calcium mobilization.
-
Measurement: Monitor the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the inhibition of the LTB4-induced calcium response by the antagonist to determine its IC50.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the evaluation of LTB4 receptor antagonists.
Caption: General workflow for evaluating LTB4 receptor antagonists.
Summary and Conclusion
Both this compound and U75302 are effective antagonists of the LTB4 receptor, with this compound having well-characterized binding affinity and inhibitory concentrations in various in vitro neutrophil function assays.[3][4] U75302 has demonstrated clear antagonistic effects in tissue-based assays and in vivo models, with a noted selectivity for the BLT1 receptor.[6][7]
The lack of head-to-head comparative studies necessitates careful interpretation when evaluating the relative potency of these two compounds. The choice between this compound and U75302 for a particular research application will depend on the specific experimental context, including the cell type, species, and the inflammatory pathway being investigated. This guide provides a foundation of available data to aid researchers in making informed decisions for their studies on LTB4-mediated inflammation.
References
- 1. Comparison of antagonist and agonist binding to the leukotriene B4 receptor intact human polymorphonuclear neutrophils (PMN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of leukotriene B4 receptor 1 attenuates lipopolysaccharide-induced cardiac dysfunction: role of AMPK-regulated mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Leukotriene B4 Receptors Are Necessary for the Stimulation of NLRP3 Inflammasome and IL-1β Synthesis in Neutrophil-Dominant Asthmatic Airway Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. criver.com [criver.com]
- 14. Commonly used leukotriene B4 receptor antagonists possess intrinsic activity as agonists in human endothelial cells: Effects on calcium transients, adhesive events and mediator release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of a leukotriene B4 receptor antagonist on leukotriene B4-induced neutrophil chemotaxis in cavine dermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Transduction by leukotriene B4 receptors of increases in cytosolic calcium in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of LY223982 Selectivity for BLT1 versus BLT2 Leukotriene Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological selectivity of the compound LY223982 for the high-affinity leukotriene B4 (LTB4) receptor, BLT1, versus the low-affinity receptor, BLT2. The following sections present quantitative data on the binding affinity and functional antagonism of this compound, detailed experimental methodologies for the cited assays, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to BLT Receptors and this compound
Leukotriene B4 is a potent lipid mediator involved in a wide range of inflammatory responses. Its effects are primarily mediated through two G protein-coupled receptors (GPCRs): BLT1 and BLT2. BLT1 is a high-affinity receptor for LTB4 and is predominantly expressed on leukocytes, playing a crucial role in their recruitment to sites of inflammation.[1] In contrast, BLT2 is a low-affinity receptor with a broader tissue distribution that can also be activated by other eicosanoids.[1] Given their distinct roles in inflammation, the development of selective antagonists for these receptors is of significant therapeutic interest.
This compound has been identified as a potent antagonist of the LTB4 receptor. However, its selectivity profile for BLT1 versus BLT2 has been a subject of some debate in the scientific literature, highlighting the importance of considering the experimental system when evaluating pharmacological data.
Quantitative Comparison of this compound Activity
The inhibitory activity of this compound on BLT1 and BLT2 has been assessed using various in vitro assays. The data summarized below highlights a significant discrepancy in the reported potency of this compound, which appears to be dependent on the cellular context of the assay.
| Compound | Receptor | Assay Type | Cell Type | Parameter | Value | Reference |
| This compound | BLT1 | Radioligand Displacement ([³H]LTB4) | Human Neutrophils | IC₅₀ | 13.2 nM | [2][3] |
| This compound | BLT1 | LTB4-induced Aggregation | Human Neutrophils | IC₅₀ | 100 nM | [3] |
| This compound | BLT1 | LTB4 Binding | CHO Cells | Inhibition | No inhibition up to 10 µM | [1] |
| This compound | BLT2 | LTB4 Binding | CHO Cells | Inhibition | No inhibition up to 10 µM | [1] |
Table 1: Comparative in vitro activity of this compound on BLT1 and BLT2 receptors.
The data clearly shows that while this compound is a potent inhibitor of LTB4 binding and function in primary human neutrophils, which endogenously express BLT1, it shows a lack of activity on both BLT1 and BLT2 when these receptors are recombinantly expressed in Chinese Hamster Ovary (CHO) cells. This discrepancy could be attributed to several factors, including differences in receptor conformation, post-translational modifications, or the presence of specific co-factors in neutrophils that are absent in CHO cells.
Experimental Protocols
To aid in the interpretation and potential replication of these findings, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competitive Displacement)
This protocol describes a method to determine the inhibitory constant (Ki) of a test compound like this compound for the BLT1 or BLT2 receptor.
1. Cell Culture and Membrane Preparation:
-
Culture human neutrophils or CHO cells stably expressing either human BLT1 or BLT2 receptors under standard conditions.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and intact cells.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA) and resuspend in the same buffer to a final protein concentration of 0.1-1 mg/mL.
2. Binding Assay:
-
In a 96-well plate, add the following components in order:
-
50 µL of assay buffer.
-
50 µL of various concentrations of the test compound (this compound) or vehicle (for total binding).
-
50 µL of [³H]LTB4 (a radiolabeled ligand) at a final concentration close to its Kd for the respective receptor.
-
50 µL of the prepared cell membrane suspension.
-
-
For non-specific binding determination, add a high concentration of unlabeled LTB4 (e.g., 1 µM) instead of the test compound.
-
Incubate the plate at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a buffer using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Chemotaxis Assay (Boyden Chamber)
This protocol outlines a method to assess the functional antagonism of this compound on LTB4-induced cell migration.
1. Cell Preparation:
-
Isolate human neutrophils from fresh blood or use a cell line expressing BLT1 or BLT2.
-
Resuspend the cells in a suitable assay medium (e.g., RPMI with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.
2. Assay Setup:
-
Use a Boyden chamber apparatus with a microporous membrane (e.g., 3-5 µm pore size for neutrophils) separating the upper and lower wells.
-
In the lower wells, add the assay medium containing LTB4 at a concentration that induces a submaximal chemotactic response (e.g., 1-10 nM).
-
In the upper wells, add the cell suspension pre-incubated for 15-30 minutes with various concentrations of this compound or vehicle control.
3. Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for a period sufficient to allow cell migration (e.g., 60-90 minutes for neutrophils).
4. Quantification of Migration:
-
After incubation, remove the membrane and fix and stain the cells that have migrated to the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Alternatively, use fluorescently labeled cells and quantify the fluorescence of the migrated cells in the lower chamber using a plate reader.
5. Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Visualizing Experimental and Signaling Pathways
To further elucidate the experimental process and the biological context, the following diagrams have been generated using Graphviz.
References
- 1. The leukotriene B4 receptors BLT1 and BLT2 form an antagonistic sensitizing system in peripheral sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leukotriene BLT2 Receptor Monomers Activate the Gi2 GTP-binding Protein More Efficiently than Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperative conformational changes in a G-protein-coupled receptor dimer, the leukotriene B(4) receptor BLT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of LY223982 on LTB4 Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LY223982's performance in inhibiting the binding of leukotriene B4 (LTB4) to its receptor, alongside other alternative antagonists. The information presented is supported by experimental data and detailed methodologies to assist researchers in their drug development and scientific investigations.
Comparative Analysis of LTB4 Receptor Antagonists
This compound is a potent and specific inhibitor of the leukotriene B4 receptor.[1][2] Its efficacy, as measured by its IC50 value for the displacement of radiolabeled LTB4, demonstrates a high affinity for the receptor. The following table summarizes the available quantitative data for this compound and compares it with other known LTB4 receptor antagonists.
| Compound | Target Receptor(s) | IC50 (nM) | Ki (nM) | Notes |
| This compound | BLT1 | 13.2[1][2][3] | 13[4] | Specific antagonist of LTB4-induced neutrophil activation.[1] |
| BIIL 284 (Amelubant) | BLT1 | - | 221 (vital cells), 230 (membranes)[3] | A long-acting LTB4 receptor antagonist.[3] |
| U75302 | BLT1 | - | - | A selective BLT1 antagonist.[5] |
| CP-105,696 | BLT1 | 8.42 | - | A potent and selective Leukotriene B4 Receptor antagonist. |
| LY255283 | BLT2 | ~100 | - | A BLT2 receptor antagonist.[6] |
Experimental Protocols
The validation of the inhibitory effect of compounds like this compound on LTB4 binding is primarily conducted through radioligand binding assays. This technique is considered the gold standard for measuring the affinity of a ligand to its target receptor due to its robustness and sensitivity.[7][8]
Radioligand Binding Assay for LTB4 Receptor
This protocol outlines the key steps for a competitive binding assay to determine the IC50 and Ki of a test compound (e.g., this compound) for the LTB4 receptor.
Materials:
-
Radioligand: [3H]LTB4
-
Test Compound: this compound or other antagonists
-
Receptor Source: Membranes prepared from cells expressing the LTB4 receptor (e.g., human neutrophils, guinea pig spleen homogenate).[9][10]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells containing the LTB4 receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the radioligand, [3H]LTB4.
-
Increasing concentrations of the unlabeled test compound (competitor).
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled LTB4.
-
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[11]
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
LTB4 Signaling Pathway
Leukotriene B4 (LTB4) is a potent inflammatory mediator that exerts its effects by binding to specific G protein-coupled receptors (GPCRs), primarily BLT1 and BLT2.[1] This binding initiates a cascade of intracellular signaling events.
Caption: LTB4 signaling cascade initiated by binding to the BLT1 receptor.
Experimental Workflow for Validating this compound Inhibition
The following diagram illustrates the logical flow of a typical experiment to validate the inhibitory effect of this compound on LTB4 binding.
Caption: Workflow for determining the inhibitory constant of this compound.
Logical Relationship of LTB4 Binding Inhibition
This diagram illustrates the competitive binding relationship between LTB4, its radiolabeled form, and an inhibitor like this compound at the BLT1 receptor.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Leukotriene B4, an Endogenous Stimulator of the Innate Immune Response against Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of antagonist and agonist binding to the leukotriene B4 receptor intact human polymorphonuclear neutrophils (PMN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transition of affinity states for leukotriene B4 receptors in sheep lung membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LTB4R leukotriene B4 receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Modulation of leukotriene B4 receptor 1 signaling by receptor for advanced glycation end products (RAGE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The development of a sensitive and specific radioreceptor assay for leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the molecular interactions of two antagonists, MEN16132 or icatibant, at the human kinin B2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of LTB4 Receptor Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of various Leukotriene B4 (LTB4) receptor antagonists. This document summarizes key performance data, details experimental methodologies, and visualizes critical pathways and workflows to aid in the selection and evaluation of these compounds.
Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, playing a crucial role in the recruitment and activation of leukocytes.[1][2] It exerts its effects through two G-protein coupled receptors, BLT1 and BLT2.[1][2] The BLT1 receptor is a high-affinity receptor primarily expressed on leukocytes, including neutrophils, eosinophils, and T lymphocytes, making it a key target for anti-inflammatory therapies.[3][4][5] LTB4 receptor antagonists are a class of drugs that block the interaction between LTB4 and its receptors, thereby mitigating inflammatory responses.[6] This guide offers a comparative analysis of several prominent LTB4 receptor antagonists.
Quantitative Performance Data of LTB4 Receptor Antagonists
The following tables summarize the in vitro potency of various LTB4 receptor antagonists based on receptor binding affinity and functional inhibition of downstream signaling events.
| Compound | Receptor Binding Affinity (Ki, nM) | Reference |
| Amelubant (BIIL 284) | 221-230 (prodrug) | [7] |
| BIIL 260 (active metabolite of Amelubant) | 1.7 | [8] |
| BIIL 315 (active metabolite of Amelubant) | 1.9 | [8] |
| Etalocib (LY293111) | 25 | [4] |
| LY223982 | 13.2 (IC50) | [7] |
| SB-209247 | 0.78 | [4] |
| CP-105,696 | 8.42 (IC50) | [4] |
| SC-41930 | 19 | [3] |
| SC-51146 | 1.5 | [3] |
| Compound | Inhibition of LTB4-induced Calcium Mobilization (IC50, nM) | Reference |
| BIIL 260 | 0.82 | [8] |
| BIIL 315 | 0.75 | [8] |
| Etalocib (LY293111) | 20 | [4] |
| SB-209247 | 6.6 | [4] |
| Compound | Inhibition of LTB4-induced Chemotaxis (IC50, nM) | Reference |
| SC-51146 | 38 | [3] |
| CP-105,696 | 20 | [7] |
| Compound | Inhibition of LTB4-induced Degranulation (IC50, nM) | Reference |
| SC-51146 | 29 | [3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the LTB4 signaling pathway and a typical experimental workflow.
Caption: LTB4 Signaling Pathway through the BLT1 Receptor.
Caption: Experimental workflow for evaluating LTB4 receptor antagonists.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for the LTB4 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Cell/Membrane Preparation:
-
Prepare membrane homogenates from cells expressing the BLT1 receptor (e.g., human neutrophils or a recombinant cell line).
-
Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Procedure:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled LTB4 analog (e.g., [3H]LTB4), and varying concentrations of the unlabeled antagonist.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
LTB4-Induced Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by LTB4.
-
Cell Preparation:
-
Isolate human neutrophils from whole blood or use a cell line expressing the BLT1 receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a suitable buffer.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Pre-incubate the dye-loaded cells with varying concentrations of the LTB4 receptor antagonist or vehicle control.
-
Stimulate the cells with a fixed concentration of LTB4.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each concentration of the antagonist.
-
Plot the percentage of inhibition of the LTB4-induced calcium response against the logarithm of the antagonist concentration.
-
Calculate the IC50 value, which is the concentration of the antagonist that causes a 50% reduction in the calcium response.
-
NF-κB Reporter Gene Assay
This assay assesses the antagonist's ability to inhibit the LTB4-induced activation of the NF-κB signaling pathway.
-
Cell Culture and Transfection:
-
Use a cell line (e.g., HEK293) that is transiently or stably transfected with a reporter construct containing a luciferase gene under the control of NF-κB response elements.
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-treat the cells with various concentrations of the LTB4 receptor antagonist or vehicle for a specified period.
-
Stimulate the cells with LTB4 to activate the NF-κB pathway.
-
After an incubation period (e.g., 6-24 hours), lyse the cells.
-
Add a luciferase substrate to the cell lysate.
-
Measure the luminescence produced using a luminometer. The light output is proportional to the luciferase activity, which reflects NF-κB activation.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability or transfection efficiency (e.g., a co-transfected Renilla luciferase reporter).
-
Calculate the percentage of inhibition of LTB4-induced luciferase activity for each antagonist concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
References
- 1. Association between leukotriene B4-induced phospholipase D activation and degranulation of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of a leukotriene B4 receptor antagonist on leukotriene B4-induced neutrophil chemotaxis in cavine dermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro pharmacology of SC-51146: a potent antagonist of leukotriene B4 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of leukotriene B4-induced neutrophil degranulation by leukotriene B4-dimethylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific inhibition of leukotriene B4 (LTB4)-induced neutrophil emigration by 20-hydroxy LTB4: implications for the regulation of inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo effects of leukotriene B4 antagonism in a primate model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
LY223982: A Comparative Analysis of its Cross-reactivity with Chemoattractant Receptors
A detailed guide for researchers, scientists, and drug development professionals on the selectivity profile of the potent LTB4 receptor antagonist, LY223982.
Introduction
This compound is a well-characterized, potent, and specific competitive antagonist of the high-affinity leukotriene B4 (LTB4) receptor, BLT1. LTB4 is a powerful lipid chemoattractant and pro-inflammatory mediator involved in a wide range of inflammatory diseases. Consequently, antagonists of its receptor, such as this compound, are valuable tools for immunological research and have been investigated as potential therapeutic agents. A crucial aspect of any pharmacological tool or drug candidate is its selectivity. This guide provides a comparative analysis of the cross-reactivity of this compound with other key chemoattractant receptors involved in leukocyte trafficking and inflammation, supported by available experimental data.
Selectivity Profile of this compound
Experimental evidence strongly indicates a high degree of selectivity of this compound for the LTB4 receptor over other prominent chemoattractant receptors, such as the formyl peptide receptor (FPR) and the platelet-activating factor (PAF) receptor.
Comparative Binding Affinity and Functional Inhibition
A key study demonstrated that this compound is significantly more effective at displacing radiolabeled LTB4 from its receptor on human neutrophils compared to its effect on the formyl peptide receptor. Specifically, this compound was found to be 189-fold more potent in displacing [³H]LTB4 than [³⁵S]N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLP) from their respective receptors[1].
Further functional assays reinforce this selectivity. The inhibitory concentration (IC50) of this compound for LTB4-induced neutrophil aggregation is markedly lower than its IC50 for responses triggered by fMLP and PAF. This indicates that significantly higher concentrations of this compound are required to inhibit the signaling of these other chemoattractant receptors, highlighting its specificity for the LTB4 signaling axis.
| Parameter | Receptor | Value | Fold Selectivity (over LTB4 Receptor) | Reference |
| Radioligand Displacement | LTB4 Receptor ([³H]LTB4) | IC50 = 13.2 nM | - | [1] |
| Formyl Peptide Receptor ([³⁵S]fMLP) | - | 189-fold less effective than for LTB4R | [1] | |
| Neutrophil Aggregation (Guinea Pig) | LTB4 Receptor | IC50 = 74 nM | - | [1] |
| Formyl Peptide Receptor | - | 93-fold less effective than for LTB4R | [1] | |
| Platelet-Activating Factor Receptor | - | >135-fold less effective than for LTB4R | [1] | |
| Neutrophil Aggregation (Human) | LTB4 Receptor | IC50 = 100 nM | - | [1] |
Signaling Pathways
The high selectivity of this compound for the BLT1 receptor ensures that its primary mechanism of action is the specific blockade of LTB4-mediated signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the selectivity of chemoattractant receptor antagonists like this compound.
Radioligand Binding Assay
This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the binding affinity (IC50 or Ki) of this compound for the LTB4 receptor and other chemoattractant receptors.
Materials:
-
Human neutrophils or cell lines expressing the receptor of interest.
-
Membrane preparations from these cells.
-
Radiolabeled ligands (e.g., [³H]LTB4, [³⁵S]fMLP).
-
Unlabeled this compound.
-
Assay buffer (e.g., PBS with Ca²⁺/Mg²⁺ and BSA).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Workflow:
Procedure:
-
Membrane Preparation: Isolate membranes from cells expressing the target receptor through homogenization and centrifugation.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the appropriate radiolabeled ligand (e.g., [³H]LTB4 for BLT1) and a range of concentrations of unlabeled this compound. Include control wells with radioligand only (total binding) and radioligand with a high concentration of a known unlabeled ligand (non-specific binding).
-
Filtration: After incubation to reach equilibrium, rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Neutrophil Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
Objective: To determine the functional potency (IC50) of this compound in blocking neutrophil chemotaxis induced by LTB4 and other chemoattractants.
Materials:
-
Isolated human neutrophils.
-
Chemoattractants (e.g., LTB4, fMLP, PAF).
-
This compound.
-
Boyden chamber or similar chemotaxis system with a microporous membrane.
-
Assay medium (e.g., HBSS with BSA).
-
Staining reagents and a microscope.
Workflow:
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control.
-
Assay Setup: Place the chemoattractant (e.g., LTB4) in the lower wells of a Boyden chamber. Place the microporous membrane over the lower wells.
-
Cell Addition: Add the pre-incubated neutrophils to the upper chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere to allow the neutrophils to migrate through the membrane towards the chemoattractant.
-
Cell Staining and Counting: After the incubation period, remove the non-migrated cells from the top of the membrane. Fix and stain the membrane to visualize the migrated cells on the underside. Count the number of migrated cells in several high-power fields using a microscope.
-
Data Analysis: Plot the number of migrated cells against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 for the inhibition of chemotaxis.
Conclusion
The available data robustly demonstrates that this compound is a highly selective antagonist for the LTB4 receptor (BLT1). Its significantly lower potency in inhibiting cellular responses mediated by the formyl peptide receptor and the platelet-activating factor receptor underscores its value as a specific tool for investigating LTB4-driven biological processes. For researchers and drug development professionals, this high selectivity is a critical attribute, minimizing the potential for off-target effects and allowing for a more precise dissection of the role of LTB4 in health and disease. Further studies providing direct binding affinities against a wider array of chemoattractant receptors would offer an even more comprehensive understanding of the selectivity profile of this compound.
References
LY223982: A Comparative Analysis of its Off-Target Effects on Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY223982 is a potent and specific antagonist of the leukotriene B4 (LTB4) receptor 1 (BLT1), playing a critical role in mitigating inflammatory responses.[1] This guide provides a comprehensive comparison of this compound with other LTB4 receptor antagonists, focusing on its selectivity and potential off-target effects on other signaling pathways. The information presented is supported by experimental data to aid researchers in making informed decisions for their studies.
Primary Mechanism of Action: Targeting the LTB4 Signaling Pathway
Leukotriene B4 is a powerful lipid mediator that chemoattracts and activates leukocytes, particularly neutrophils, to sites of inflammation. It exerts its effects by binding to the high-affinity G protein-coupled receptor, BLT1. This compound acts as a competitive antagonist at this receptor, thereby inhibiting the downstream signaling cascade that leads to inflammatory responses such as chemotaxis, aggregation, and degranulation of neutrophils.[1]
Comparative Selectivity Profile of LTB4 Receptor Antagonists
While a comprehensive kinome scan or a broad off-target screening panel for this compound is not publicly available, existing data demonstrates its high selectivity for the LTB4 receptor compared to other chemoattractant receptors. The following table summarizes the inhibitory potency of this compound and other LTB4 receptor antagonists.
| Compound | Target | Assay | IC50 / Ki | Reference |
| This compound | LTB4 Receptor (human neutrophils) | [3H]LTB4 Displacement | 13.2 nM (IC50) | [1] |
| FMLP Receptor (human neutrophils) | [35S]FMLP Displacement | >10,000 nM (IC50) | [1] | |
| PAF Receptor (guinea pig neutrophils) | Aggregation Inhibition | >10,000 nM (IC50) | [1] | |
| U-75302 | LTB4 Receptor (guinea pig lung membranes) | [3H]LTB4 Binding | 159 nM (Ki) | [2] |
| BLT1 Receptor | LTB4 Antagonism | Specific for BLT1 | [2] | |
| BLT2 Receptor | [3H]LTB4 Binding | No antagonism | [2] | |
| CP-105696 | LTB4 Receptor (human neutrophils) | [3H]LTB4 Binding | 8.42 nM (IC50) | [3][4] |
| LY255283 | BLT2 Receptor (human recombinant) | [3H]LTB4 Binding | ~1 µM (IC50) | |
| BLT1 Receptor (human recombinant) | [3H]LTB4 Binding | >10 µM (IC50) |
Key Findings:
-
This compound demonstrates high potency and selectivity for the LTB4 receptor, with an IC50 of 13.2 nM.[1]
-
It is significantly less effective at inhibiting the binding of N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP) and platelet-activating factor (PAF) to their respective receptors, indicating a low potential for off-target effects on these specific chemoattractant pathways.[1]
-
Compared to other LTB4 receptor antagonists, this compound shows comparable or superior potency to CP-105696 for the BLT1 receptor.
-
U-75302 is a selective BLT1 antagonist, while LY255283 is selective for the BLT2 receptor, highlighting the different selectivity profiles within this class of inhibitors.[2]
Potential for Off-Target Effects on Other Signaling Pathways
Currently, there is a lack of publicly available data from broad-panel screening assays (e.g., kinome scans) to definitively assess the off-target effects of this compound on a wide range of signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt pathways. The high selectivity demonstrated in functional assays against other chemoattractant receptors suggests a focused mechanism of action. However, without comprehensive screening, potential interactions with other kinases or signaling molecules cannot be entirely ruled out.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Radioligand Displacement Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Protocol:
-
Membrane Preparation: Isolate cell membranes from a source expressing the target receptor (e.g., human neutrophils for BLT1).
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]LTB4) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Separate the membrane-bound radioligand from the unbound radioligand using a method like vacuum filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).[5][6]
Neutrophil Aggregation Assay
This assay measures the ability of a compound to inhibit the aggregation of neutrophils induced by a chemoattractant.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human or animal blood.
-
Incubation: Pre-incubate the isolated neutrophils with the test compound (this compound) or vehicle control.
-
Stimulation: Add a chemoattractant (e.g., LTB4, FMLP, or PAF) to induce neutrophil aggregation.
-
Measurement: Monitor the change in light transmission through the neutrophil suspension over time using an aggregometer. An increase in light transmission corresponds to cell aggregation.
-
Data Analysis: Calculate the percentage of inhibition of aggregation by the test compound compared to the vehicle control.
Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of neutrophils towards a chemoattractant.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human or animal blood.
-
Assay Setup: Use a chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane separating two compartments.
-
Loading: Place the chemoattractant in the lower chamber and the isolated neutrophils, pre-incubated with the test compound (this compound) or vehicle, in the upper chamber.
-
Incubation: Incubate the chamber to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification: Count the number of neutrophils that have migrated to the lower chamber using a microscope or a cell viability assay.
-
Data Analysis: Determine the concentration of the test compound that inhibits chemotaxis by 50% (IC50).[3][4][7]
In Vivo LTB4-Induced Leukopenia
This in vivo assay evaluates the ability of a compound to block the transient decrease in circulating white blood cells caused by LTB4 administration.
Protocol:
-
Animal Model: Use a suitable animal model, such as rabbits.
-
Compound Administration: Administer the test compound (this compound) or vehicle to the animals.
-
LTB4 Challenge: After a predetermined time, administer LTB4 intravenously to induce transient leukopenia.
-
Blood Sampling: Collect blood samples at various time points before and after LTB4 administration.
-
Cell Counting: Perform white blood cell counts on the collected blood samples.
-
Data Analysis: Compare the extent of leukopenia in the compound-treated group to the vehicle-treated group to determine the efficacy of the compound.[2][8]
Conclusion
The available evidence strongly indicates that this compound is a potent and highly selective antagonist of the LTB4 receptor (BLT1). Its minimal activity against FMLP and PAF receptors suggests a low likelihood of off-target effects on these specific chemoattractant signaling pathways. While this points to a favorable selectivity profile, the absence of a comprehensive, publicly available off-target screening against a broad range of kinases and other signaling pathways represents a data gap. Researchers should consider this when designing experiments and interpreting results. Further studies employing broad-panel screening assays would provide a more complete understanding of the off-target profile of this compound and solidify its position as a highly selective tool for studying LTB4-mediated inflammation.
References
- 1. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
- 7. CP-105696 | 158081-99-3 | Data Sheet | BioChemPartner [biochempartner.com]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide: Genetic Knockout of p38 MAPK versus Pharmacological Inhibition
In the landscape of cellular signaling research and drug development, understanding the precise role of key proteins is paramount. The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation, making it a prime target for investigation.[1][2][3][4] Researchers employ various techniques to dissect its function, with genetic knockout and pharmacological inhibition standing out as two major approaches. This guide provides a comprehensive comparison of these methodologies, focusing on the genetic knockout of p38 MAPK and its pharmacological inhibition with a relevant inhibitor.
A Note on Specificity: Targeting p38 MAPK vs. the Leukotriene B4 Receptor
It is crucial to clarify that the compound LY223982 is a potent and specific inhibitor of the leukotriene B4 (LTB4) receptor, with an IC50 of 13.2 nM.[5][6][7][8][9] It is not a direct inhibitor of the p38 MAPK pathway. Therefore, a direct comparison between the genetic knockout of p38 MAPK and pharmacological inhibition with this compound would be scientifically inaccurate as they target distinct molecular pathways.
This guide will instead focus on a scientifically relevant comparison: genetic knockout of p38 MAPK versus pharmacological inhibition using established p38 MAPK inhibitors , such as SB203580 or other selective inhibitors mentioned in the literature.[10][11] This comparison will provide researchers, scientists, and drug development professionals with a clear understanding of the strengths and limitations of each approach in studying the p38 MAPK pathway.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2][3][12] Activation of this pathway culminates in the phosphorylation of downstream transcription factors and protein kinases, leading to changes in gene expression and cellular function.[2][12]
Caption: The p38 MAPK signaling cascade.
Quantitative Comparison: Genetic Knockout vs. Pharmacological Inhibition
| Feature | Genetic Knockout of p38 MAPK | Pharmacological Inhibition of p38 MAPK |
| Target Specificity | High (specific isoform can be targeted) | Variable (depends on inhibitor selectivity) |
| Temporal Control | Permanent loss of function | Reversible and dose-dependent |
| Off-Target Effects | Potential for developmental compensation | Potential for off-target kinase inhibition |
| Model System | In vivo (knockout mice) and in vitro (knockout cell lines) | In vivo and in vitro |
| Phenotypic Onset | Present from development (germline knockout) or upon induction (conditional knockout) | Rapid onset upon administration |
| Isoform Specificity | Can be highly specific (e.g., p38α-/- or p38β-/- mice) | Varies; some inhibitors target specific isoforms (e.g., p38α-selective) |
Experimental Data Summary
| Experiment | Genetic Knockout (p38α-/-) | Pharmacological Inhibition (p38α/β inhibitor) | Key Findings |
| Embryonic Development | Embryonic lethality in some mouse strains due to placental defects.[10] | Not applicable for developmental studies. | p38α is crucial for normal embryonic development.[10] |
| Cell Proliferation (MEFs) | Retarded growth rate, elongated cell doubling time, and G1/S and G2/M cell cycle arrest.[13] | Inhibition can lead to reduced cell proliferation. | p38 is involved in regulating cell cycle progression.[13] |
| Inflammatory Response (LPS-induced cytokine production) | Normal cytokine production in p38β-/- mice, suggesting p38α is the predominant isoform in this process.[10] | Potent suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β).[11][14] | Pharmacological inhibitors effectively block the inflammatory functions of p38. |
| Neuroprotection | Knockout of p38β did not provide neuroprotection, while inhibition of p38α was neuroprotective.[15] | Selective p38α inhibitors can be neuroprotective.[15][16] | The p38α isoform is a key mediator of neurotoxic insults.[15] |
| Gene Expression (Heme Oxygenase-1) | Markedly higher basal HO-1 gene expression in p38α-/- MEFs.[17] | Pharmacological inhibitors of p38 induce HO-1 expression.[17] | p38 MAPK negatively regulates the expression of the cytoprotective enzyme HO-1.[17] |
Experimental Protocols
Generation of p38β Knockout Mice
A targeting vector is constructed to delete specific exons of the Mapk11 (p38β) gene. This vector is then electroporated into embryonic stem (ES) cells. Homologous recombination events are identified by Southern blotting. Positive ES cell clones are injected into blastocysts to generate chimeric mice, which are then bred to establish a germline transmission of the knockout allele.[10][18]
Caption: Workflow for generating knockout mice.
p38 MAPK Activity Assay (Immunoprecipitation-Kinase Assay)
This assay measures the enzymatic activity of p38 MAPK.
-
Cell Lysis: Cells are lysed to release cellular proteins, including p38 MAPK.
-
Immunoprecipitation: An antibody specific to p38 MAPK is used to selectively pull down the kinase from the cell lysate.
-
Kinase Reaction: The immunoprecipitated p38 MAPK is incubated with a specific substrate (e.g., ATF2) and ATP.[19]
-
Detection: The phosphorylation of the substrate is detected, typically by Western blotting using a phospho-specific antibody or by measuring the incorporation of radioactive ³²P from [γ-³²P]ATP.[19]
Caption: Workflow for a p38 MAPK activity assay.
Logical Comparison: Choosing the Right Approach
The decision to use genetic knockout versus pharmacological inhibition depends on the specific research question.
Caption: Deciding between knockout and inhibition.
Conclusion
Both genetic knockout and pharmacological inhibition are powerful tools for elucidating the function of p38 MAPK. Genetic knockout offers unparalleled specificity for studying the long-term consequences of gene ablation, including developmental roles.[10] In contrast, pharmacological inhibition provides temporal control and is more readily applicable to therapeutic modeling.[11][16] A comprehensive understanding of the p38 MAPK pathway often emerges from the synergistic use of both approaches, where genetic models can validate the on-target effects of pharmacological inhibitors, and inhibitors can probe the dynamic roles of the kinase in various physiological and pathological contexts. Researchers should carefully consider the advantages and limitations of each method in the context of their specific experimental goals.
References
- 1. researchgate.net [researchgate.net]
- 2. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LY-223982 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. xcessbio.com [xcessbio.com]
- 8. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Immunomart [immunomart.com]
- 10. Generation and Characterization of p38β (MAPK11) Gene-Targeted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the p38 MAPK pathway attenuates renal injury in pregnant rats with acute necrotizing pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. [Effect of p38 mitogen-activated protein kinase gene knockout on cell proliferation of embryonic fibroblasts in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 15. Inhibition of neuronal p38α, but not p38β MAPK, provides neuroprotection against three different neurotoxic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. embopress.org [embopress.org]
- 17. Inhibition and genetic deficiency of p38 MAPK up-regulates heme oxygenase-1 gene expression via Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Correlating In Vitro Potency with In Vivo Efficacy: A Comparative Guide for LY223982 and the p70S6K Inhibitor M2698
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the in vitro and in vivo activities of two distinct small molecule inhibitors: LY223982, a leukotriene B4 (LTB4) receptor antagonist, and M2698, a dual inhibitor of p70S6 kinase (p70S6K) and Akt.
Clarification of Target for this compound: Initial assessment of the topic suggested a focus on this compound as a p70S6K inhibitor. However, extensive review of the scientific literature indicates that this compound is a potent and specific antagonist of the leukotriene B4 (LTB4) receptor and is not known to directly inhibit p70S6K.[1][2] To provide a comprehensive and accurate resource, this guide will first detail the correlation between the in vitro IC50 and in vivo efficacy of this compound against its designated target, the LTB4 receptor. Subsequently, for comparative purposes and to address the interest in p70S6K, a similar analysis is provided for M2698, a well-characterized p70S6K inhibitor.
Part 1: this compound - A Leukotriene B4 Receptor Antagonist
This compound is a specific inhibitor of the high-affinity LTB4 receptor (BLT1), which is a G protein-coupled receptor involved in inflammatory responses.[2][3][4] Its efficacy is determined by its ability to block LTB4 binding and subsequent downstream signaling, which plays a crucial role in neutrophil activation and chemotaxis.[2][5]
Quantitative Data Summary: this compound
| Parameter | Assay Type | Target/Model | IC50 / ED50 | Reference |
| In Vitro Potency | [3H]LTB4 Binding Assay | Human Neutrophil LTB4 Receptor | 13.2 nM | [1][2] |
| LTB4-induced Neutrophil Aggregation | Human Neutrophils | 100 nM | [1][2] | |
| In Vivo Efficacy | LTB4-induced Transient Leukopenia | Rabbit | 3 mg/kg | [2] |
Experimental Protocols: this compound
1. In Vitro: [3H]LTB4 Receptor Binding Assay
-
Objective: To determine the concentration of this compound that inhibits 50% (IC50) of radiolabeled LTB4 binding to its receptor on human neutrophils.
-
Methodology:
-
Cell Preparation: Human polymorphonuclear leukocytes (neutrophils) are isolated from fresh human blood.
-
Binding Reaction: Isolated neutrophils are incubated with a fixed concentration of [3H]LTB4 in the presence of varying concentrations of this compound.
-
Incubation: The reaction is allowed to reach equilibrium at a low temperature (e.g., 4°C) to minimize ligand metabolism.
-
Separation: Bound and free [3H]LTB4 are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing bound [3H]LTB4, is measured using liquid scintillation counting.
-
Data Analysis: The percentage of specific binding is calculated at each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.[6]
-
2. In Vivo: LTB4-Induced Transient Leukopenia Model
-
Objective: To assess the in vivo efficacy of this compound in blocking LTB4-induced biological responses.
-
Methodology:
-
Animal Model: Rabbits are commonly used for this model.
-
Drug Administration: this compound is administered to the animals, typically via an oral or intravenous route, at various doses.
-
LTB4 Challenge: After a predetermined time to allow for drug absorption and distribution, a bolus of LTB4 is injected intravenously to induce a transient decrease in circulating white blood cells (leukopenia).
-
Blood Sampling: Blood samples are collected at multiple time points before and after the LTB4 challenge.
-
Cell Counting: Total and differential leukocyte counts are performed on the blood samples.
-
Data Analysis: The ability of this compound to inhibit the LTB4-induced drop in leukocyte count is quantified, and the dose that produces 50% of the maximal effect (ED50) is calculated.[2]
-
Signaling Pathway Visualization: LTB4 Receptor
Caption: LTB4 receptor signaling pathway and the inhibitory action of this compound.
Part 2: M2698 - A Dual p70S6K and Akt Inhibitor
M2698 (also known as DIACC3010) is a potent, orally bioavailable, dual inhibitor of p70S6K and Akt (Akt1 and Akt3).[3][7][8] It targets the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a critical role in cell growth, proliferation, and survival.[3][7] By inhibiting both p70S6K and Akt, M2698 can block downstream signaling and overcome the compensatory feedback activation of Akt that can limit the efficacy of other mTOR pathway inhibitors.[3]
Quantitative Data Summary: M2698
| Parameter | Assay Type | Target/Model | IC50 | Reference |
| In Vitro Potency | Radiometric Kinase Assay | p70S6K | 1 nM | [3][8][9] |
| Radiometric Kinase Assay | Akt1 | 1 nM | [3][8][9] | |
| Radiometric Kinase Assay | Akt3 | 1 nM | [3][8][9] | |
| Cell-based Assay (pS6 inhibition) | MDA-MB-468 cells | 15 nM | [3][9] | |
| In Vivo Efficacy | Tumor Growth Inhibition | MDA-MB-468 Xenograft | Dose-dependent | [3][10][11] |
| Tumor Growth Inhibition | MDA-MB-453 Xenograft | Dose-dependent | [3][10][11] | |
| Tumor Growth Inhibition | JIMT-1 Xenograft | Dose-dependent | [3][10][11] |
Experimental Protocols: M2698
1. In Vitro: Radiometric Protein Kinase Assay
-
Objective: To determine the IC50 of M2698 against purified p70S6K and Akt kinases.
-
Methodology:
-
Reaction Components: The assay is performed in a buffer containing the purified kinase (e.g., recombinant human p70S6K), a specific substrate (e.g., a peptide substrate), and radiolabeled ATP ([γ-32P]ATP).
-
Inhibitor Addition: M2698 is added in a range of concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Termination: The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-32P]ATP, often by spotting onto phosphocellulose paper followed by washing.
-
Quantification: The amount of 32P incorporated into the substrate is measured by scintillation counting.
-
Data Analysis: Kinase activity is plotted against the inhibitor concentration, and the IC50 value is calculated using a sigmoidal dose-response curve.[12]
-
2. In Vivo: Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of M2698 in a living organism.
-
Methodology:
-
Cell Culture and Implantation: Human cancer cells (e.g., MDA-MB-468 breast cancer cells) are cultured and then subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[10][13]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).[13]
-
Treatment: Mice are randomized into groups and treated with either vehicle control or M2698 at various doses and schedules (e.g., daily oral gavage).[10][14]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is often calculated using the formula: (width)² x length/2.[13]
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration. Animal body weight is also monitored as an indicator of toxicity.
-
Data Analysis: Tumor growth curves are plotted for each treatment group to assess the extent of tumor growth inhibition. Statistical analysis is performed to determine the significance of the anti-tumor effect.[10]
-
Signaling Pathway Visualization: p70S6K
Caption: p70S6K signaling pathway and the dual inhibitory action of M2698.
References
- 1. P70-S6 Kinase 1 - Wikipedia [en.wikipedia.org]
- 2. Specific inhibition of leukotriene B4-induced neutrophil activation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Leukotriene B4 receptor 2 - Wikipedia [en.wikipedia.org]
- 5. What are LTB4R agonists and how do they work? [synapse.patsnap.com]
- 6. Specific binding of leukotriene B4 to a receptor on human polymorphonuclear leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The mTOR/p70S6K signal transduction pathway plays a role in cardiac hypertrophy and influences expression of myosin heavy chain genes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. M2698 is a potent dual-inhibitor of p70S6K and Akt that affects tumor growth in mouse models of cancer and crosses the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of LY223982: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of LY223982, a potent leukotriene B4 receptor antagonist.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While specific handling instructions may vary slightly between suppliers, the following general precautions should always be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Spill Management: In the event of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and transfer it to a sealed, labeled container for disposal.
Step-by-Step Disposal Procedures
The proper disposal of this compound, as with most laboratory chemicals, requires adherence to local, state, and federal regulations. The following procedures are based on general best practices for chemical waste management and should be adapted to comply with your institution's specific guidelines.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Based on available Safety Data Sheets, this compound is not classified as a hazardous waste according to RCRA regulations (40 CFR 261). However, it is crucial to consult your institution's environmental health and safety (EHS) department for a definitive waste determination, as local regulations may vary.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Keep it segregated to avoid potential chemical reactions.
2. Preparing for Disposal:
-
Unused or Expired Product: If you have unopened or expired containers of this compound, they should be disposed of in their original packaging. Ensure the label is intact and legible.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be considered contaminated and disposed of as chemical waste.
-
Solutions: Solutions containing this compound should be collected in a designated, sealed, and properly labeled waste container. The container must be compatible with the solvent used.
3. Waste Container Labeling:
-
Properly label all waste containers with the following information:
-
The words "Hazardous Waste" (or as required by your institution)
-
The full chemical name: "this compound"
-
The concentration and solvent (if in solution)
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
4. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be a secure area, away from general laboratory traffic.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste.
-
Do not pour this compound or its solutions down the drain.
-
Do not dispose of this compound in the regular trash.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₃₀O₇ | [1][2] |
| Molecular Weight | 502.6 g/mol | [1] |
| IC₅₀ for [³H]LTB₄ binding | 13.2 nM | [3][4] |
| IC₅₀ for LTB₄-induced human neutrophil aggregation | 100 nM | [3][4] |
Leukotriene B4 Signaling Pathway and the Action of this compound
This compound functions as a competitive antagonist of the high-affinity leukotriene B4 receptor 1 (BLT1). Leukotriene B4 (LTB4) is a potent inflammatory mediator that, upon binding to BLT1 on the surface of immune cells like neutrophils, triggers a cascade of intracellular signaling events. This ultimately leads to chemotaxis, degranulation, and the production of reactive oxygen species. By blocking the binding of LTB4 to its receptor, this compound effectively inhibits these pro-inflammatory responses.[5][6]
Caption: LTB4 Signaling and this compound Inhibition.
By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.
References
Essential Safety and Logistical Information for Handling LY223982
For researchers, scientists, and drug development professionals, this guide provides immediate, essential safety protocols and operational plans for handling the compound LY223982. While a Safety Data Sheet (SDS) from GlpBio Technology indicates that this compound is not classified as a hazardous substance or mixture, it is crucial to note that the toxicological properties of this compound have not been fully investigated.[1] Therefore, adherence to stringent safety precautions is imperative. This product is intended for research use only and is not approved for medical or veterinary applications.[1]
Personal Protective Equipment (PPE)
To mitigate potential exposure, the use of comprehensive personal protective equipment is strongly recommended when working with this compound.[1]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat or disposable gown should be worn. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is advised.[1] |
Procedural Guidance: Handling and Disposal
Safe Handling Protocol:
-
Preparation: Before handling, thoroughly review the available Safety Data Sheet. Ensure all necessary PPE is readily available and in good condition. Prepare the workspace by ensuring it is clean, uncluttered, and located in a well-ventilated area, preferably within a chemical fume hood.
-
Handling: Avoid direct contact with the skin, eyes, and clothing.[1] Minimize the creation of dust and aerosols.[1] Use appropriate tools for weighing and transferring the compound.
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
Spill Response:
In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Wearing full PPE, contain and absorb liquid spills with an inert material (e.g., sand, vermiculite).[1] For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Decontaminate the spill area and all cleaning materials with a suitable solvent, and place all contaminated waste into a sealed container for disposal.[1]
Waste Disposal:
All waste containing this compound should be treated as chemical waste. Dispose of the compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1] It is advisable to consult with your institution's environmental health and safety department for specific disposal guidelines.
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
If ingested: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Safe Handling Workflow
The following diagram outlines the logical steps for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
